naphthalene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-HFDCNPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Scientific Significance of Naphthalene-2-Carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Naphthalene-2-Carboxylic Acid
This compound, also known as 2-naphthoic acid, is a simple polycyclic aromatic hydrocarbon derivative featuring a naphthalene core with a carboxylic acid group at the C-2 position.[1][2][3] While structurally unassuming, this compound serves as a critical building block and a molecular probe in diverse scientific fields. For drug development professionals, its rigid scaffold and functional handle are instrumental in designing receptor antagonists and other bioactive molecules. For materials scientists, it is a precursor for synthesizing specialized polymers, dyes, and photosensitive materials.[4]
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise. These parameters—solubility, acidity (pKa), and lipophilicity (LogP)—govern its behavior in both biological and chemical systems. They dictate everything from its absorption and distribution in a physiological environment to its reactivity and processability in a synthetic one. This guide provides an in-depth analysis of these core properties, supported by field-proven experimental protocols, to empower researchers and scientists in their practical applications.
Core Physicochemical Data Summary
A molecule's identity and behavior are quantitatively defined by its physicochemical properties. The following table consolidates the essential data for this compound, compiled from verified sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | [2][3][4][5] |
| Molecular Weight | 172.18 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [3][4][6] |
| Melting Point | 183 - 187 °C | [5][6] |
| Acid Dissociation Constant (pKa) | 4.17 - 4.2 (at 25 °C) | [2][3][5] |
| Water Solubility | <0.5 g/L (20 °C); Partially soluble | [5][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether, chloroform, and methanol | [5][7] |
| Octanol/Water Partition Coeff. (LogP) | 2.538 - 3.3 | [2][8] |
| Flash Point | 205 °C | [2][5] |
Analysis of Key Physicochemical Properties
Acidity and Ionization (pKa)
The pKa of this compound is consistently reported to be approximately 4.2.[3] This value is fundamental to understanding its behavior in aqueous solutions, particularly physiological systems where pH varies.
-
Causality and Implication: The Henderson-Hasselbalch equation dictates that at a pH below the pKa (e.g., in the stomach, pH ~1.5-3.5), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This state is more lipophilic and favors absorption across lipid membranes. Conversely, at a pH above the pKa (e.g., in the intestines or blood plasma, pH ~7.4), the molecule will exist primarily in its ionized, deprotonated carboxylate form (-COO⁻). This anionic form is significantly more water-soluble but less able to passively diffuse across cell membranes. Therefore, predicting the ionization state is a cornerstone of pharmacokinetic modeling for any drug candidate based on this scaffold.
Solubility Profile
The solubility of a compound is a critical determinant of its utility, impacting everything from formulation development to reaction kinetics. This compound exhibits a classic amphipathic solubility profile.
-
Aqueous Solubility: Its solubility in water is low.[5][7] This is a direct consequence of its molecular structure. The large, hydrophobic naphthalene ring system dominates the molecule's character, limiting favorable interactions with polar water molecules.[7]
-
Organic Solubility: The compound is readily soluble in various organic solvents, including ethanol, ether, and methanol.[5][7] This is because the nonpolar naphthalene core interacts favorably with the nonpolar regions of these solvents.
-
Controlling Factors: Solubility is not a static value. It is influenced significantly by both temperature and pH.[7] As temperature increases, solubility generally increases.[7] As discussed above, increasing the pH above the pKa deprotonates the carboxylic acid, forming the more soluble naphthoate salt, which dramatically enhances aqueous solubility.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "oil-loving" nature. With a LogP value around 2.5-3.3, this compound is moderately lipophilic.[2][8]
-
Expert Insight: This LogP value places it in an interesting region for drug development. It is lipophilic enough to suggest potential for good membrane permeability but not so high as to risk problems with poor aqueous solubility, metabolic instability, or nonspecific binding. It is a crucial parameter used in early-stage drug discovery to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Self-Validating Experimental Protocols
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used to generate it. The following protocols describe self-validating systems for determining the key parameters of this compound.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a reliable measure of the pKa by tracking the pH of an aqueous solution of the acid as it is neutralized with a strong base. The pKa is the pH at which exactly half of the acid has been neutralized.[9]
Methodology:
-
Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL. The co-solvent is necessary due to the low aqueous solubility of the neutral form.
-
System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the solution in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined by finding the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).[9]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Quantification and Solubility via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying this compound in solution, which is essential for solubility determination. The method's validity comes from the linear relationship between concentration and detector response, verified by a calibration curve.
Methodology:
-
Stock Solution & Calibration Standards:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., from 1 µg/mL to 100 µg/mL).
-
-
HPLC Conditions (Isocratic Method):
-
Column: C18 reverse-phase column (e.g., Kromasil ODS).[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid to ensure the analyte is in its protonated form.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 212 nm or the λmax of the compound).[10]
-
Injection Volume: 10 µL.
-
-
Calibration Curve:
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area from the chromatogram against the known concentration of each standard.
-
Perform a linear regression on the data. A coefficient of determination (R²) ≥ 0.999 is required to confirm linearity.[10]
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant, taking care not to disturb the solid.
-
Filter the sample through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate to find the concentration in the original supernatant, which represents the aqueous solubility.
-
Caption: Integrated workflow for HPLC method validation and solubility determination.
Structure-Property Relationships
The physicochemical properties of this compound are a direct manifestation of its chemical structure. The interplay between the hydrophobic naphthalene core and the hydrophilic carboxylic acid group defines its overall character.
Caption: Relationship between molecular structure and key physicochemical properties.
This diagram illustrates that the bulky, aromatic naphthalene core is the primary driver of the molecule's low water solubility and moderate-to-high lipophilicity. In contrast, the carboxylic acid functional group is responsible for its acidic nature (pKa) and provides a mechanism to modulate aqueous solubility through pH adjustment. This dual character is precisely what makes the molecule a versatile tool for scientists and researchers.
References
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This compound - ChemBK. (2024-04-09). ChemBK. Available from: [Link]
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2-Naphthoic acid - Solubility of Things. Solubility of Things. Available from: [Link]
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Naphthalene - Wikipedia. Wikipedia. Available from: [Link]
- EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents. Google Patents.
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2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem. National Institutes of Health, National Library of Medicine. Available from: [Link]
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2-Naphthoic acid - Wikipedia. Wikipedia. Available from: [Link]
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Chemical Properties of 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Cheméo. Cheméo. Available from: [Link]
-
Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN) - ResearchGate. ResearchGate. Available from: [Link]
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- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Naphthalene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: This comprehensive technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of naphthalene-2-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of spectral interpretation. It offers a thorough examination of chemical shifts, coupling constants, and peak assignments, supported by field-proven insights and authoritative references. The guide also includes a detailed experimental protocol for acquiring high-quality ¹H NMR data for this compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and the Power of ¹H NMR
This compound, a derivative of the bicyclic aromatic hydrocarbon naphthalene, serves as a crucial building block in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and other functional materials. Its rigid structure and defined chemical reactivity make it a valuable scaffold in medicinal chemistry and materials science.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of hydrogen nuclei within a molecule, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. A thorough understanding of the ¹H NMR spectrum of this compound is therefore paramount for confirming its identity, assessing its purity, and understanding its electronic properties.
This guide will provide a granular analysis of the ¹H NMR spectrum of this compound, moving beyond a superficial overview to explain the causal relationships between molecular structure and spectral appearance.
Deciphering the ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound, while seemingly complex due to the presence of seven aromatic protons, can be systematically interpreted by considering the electronic effects of the carboxylic acid substituent and the inherent symmetry of the naphthalene ring system. The spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
The carboxylic acid proton itself typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), a region not always shown in standard aromatic spectra. The seven aromatic protons give rise to a series of multiplets in the aromatic region, generally between 7.5 and 8.7 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~8.6 - 8.7 | Singlet (or narrow doublet) | - |
| H3 | ~8.0 - 8.1 | Doublet | ~8.5 |
| H4 | ~7.9 - 8.0 | Doublet | ~8.0 |
| H8 | ~7.9 - 8.0 | Doublet | ~8.0 |
| H5 | ~7.9 - 8.0 | Doublet | ~8.0 |
| H6 | ~7.5 - 7.6 | Triplet (or multiplet) | ~7.5 |
| H7 | ~7.5 - 7.6 | Triplet (or multiplet) | ~7.5 |
| COOH | >10 | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Unraveling the Proton Assignments: A Step-by-Step Rationale
The interpretation of the aromatic region is grounded in understanding the electronic influence of the electron-withdrawing carboxylic acid group and the spin-spin coupling patterns between adjacent protons.
-
The Most Deshielded Proton (H1): The proton at the C1 position is the most deshielded (appears at the highest chemical shift) due to a combination of two effects. Firstly, it is in the ortho position to the strongly electron-withdrawing carboxylic acid group, which reduces the electron density around it. Secondly, it experiences a through-space deshielding effect from the carbonyl group's magnetic anisotropy. This often results in a distinct singlet or a very narrowly split doublet, as its only close neighbor, H8, is five bonds away, leading to negligible coupling.
-
The AB System of H3 and H4: The protons on the same ring as the substituent, H3 and H4, along with H1, form a distinct spin system. H3 is meta to the carboxylic acid and is coupled to H4. H4 is in turn coupled to H3 and H5. The signal for H3 typically appears as a doublet due to coupling with H4.
-
The Protons of the Unsubstituted Ring (H5, H6, H7, H8): The protons on the second, unsubstituted ring (H5, H6, H7, and H8) behave more like those in naphthalene itself, though they are still influenced by the substituent on the other ring. H5 and H8 are in the alpha positions and are typically more deshielded than the beta protons (H6 and H7). They often appear as doublets due to coupling with their respective neighbors. H6 and H7 are in the beta positions and are generally more shielded. They are coupled to their neighbors on both sides, often resulting in complex multiplets that can be approximated as triplets.
The Significance of Coupling Constants
The magnitude of the coupling constant (J-value) provides valuable information about the spatial relationship between coupled protons.[1]
-
Ortho Coupling (³J): The coupling between protons on adjacent carbons (e.g., H3-H4, H5-H6, H6-H7, H7-H8) is referred to as ortho coupling. For aromatic systems, these values are typically in the range of 6-9 Hz.
-
Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H1-H3) is known as meta coupling and is significantly smaller, usually in the range of 1-3 Hz. This is often not resolved in lower-field NMR spectra.
-
Para Coupling (⁵J): Coupling over four bonds (e.g., H1-H4) is termed para coupling and is typically less than 1 Hz, and therefore rarely observed.
Visualizing the Structure and Connectivity
A clear visualization of the molecular structure and the through-bond proton-proton interactions is essential for a comprehensive understanding of the ¹H NMR spectrum.
Figure 1: Molecular structure of this compound with proton numbering and key through-bond coupling interactions.
Experimental Protocol for High-Quality ¹H NMR Acquisition
To obtain a reliable and interpretable ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is crucial.
Sample Preparation
-
Analyte: this compound (purity >98%).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
Pulse Sequence: A standard one-pulse sequence is generally sufficient for ¹H NMR acquisition.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the aromatic and carboxylic acid proton regions.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
Processing Parameters:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Self-Validating Systems and Trustworthiness in Data Interpretation
The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The consistency between the observed chemical shifts, multiplicities, and coupling constants with the known principles of NMR spectroscopy and the electronic effects of the substituent provides a high degree of confidence in the structural assignment. For instance, the observation of a highly deshielded singlet for H1, coupled with the characteristic patterns for the other aromatic protons, strongly supports the 2-substituted naphthalene structure. Any deviation from this expected pattern would warrant further investigation into the sample's purity or the presence of isomers.
Conclusion: A Powerful Tool for Structural Verification
The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, coupling patterns, and integration of the proton signals, researchers can confidently verify the structure and purity of this important synthetic intermediate. This in-depth understanding is fundamental for its effective application in drug discovery, materials science, and other areas of chemical research.
References
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Decomposition Profile of Naphthalene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene-2-carboxylic acid, a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic materials, exhibits a distinct thermal decomposition profile characterized primarily by decarboxylation. Understanding this profile is critical for defining its processing limits, ensuring stability in formulations, and controlling chemical transformations at elevated temperatures. This guide provides a comprehensive analysis of the thermal decomposition of this compound, detailing the experimental methodologies for its characterization, the stages of its decomposition, the underlying mechanistic principles, and the practical implications for its use in research and development.
Introduction: The Significance of Thermal Stability
The thermal stability of an active pharmaceutical ingredient (API) or a chemical intermediate is a cornerstone of its developmental lifecycle. For this compound (also known as 2-naphthoic acid), a molecule with the chemical formula C₁₁H₈O₂, its behavior under thermal stress dictates its suitability for various applications. From melt processing to its incorporation into high-performance polymers, a thorough understanding of its decomposition temperature, products, and kinetics is paramount.
This technical guide serves as a senior application scientist's perspective on elucidating the thermal decomposition profile of this compound. It moves beyond a simple recitation of data to explain the causality behind the analytical techniques employed and the interpretation of the resulting data.
Physicochemical Properties of this compound
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal decomposition.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molar Mass | 172.18 g/mol | [1] |
| Melting Point | 185-187 °C | [2] |
| Appearance | White to beige crystalline powder | [2] |
| Solubility | Soluble in alcohol and diethyl ether; slightly soluble in hot water. | [2] |
Experimental Determination of Thermal Decomposition
The primary techniques for investigating the thermal decomposition of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature.
Experimental Workflow
The logical flow for characterizing the thermal decomposition of this compound is outlined below. This workflow ensures a comprehensive understanding of both the mass loss events and the associated energetic changes.
Sources
An In-depth Technical Guide on the Physicochemical Properties of Naphthalene-2-carboxylic Acid: Melting and Boiling Points
Abstract
Naphthalene-2-carboxylic acid (also known as 2-naphthoic acid) is a pivotal aromatic carboxylic acid, serving as a fundamental building block in the synthesis of pharmaceuticals, dyes, and performance polymers.[1] A precise understanding of its thermal properties, specifically its melting and boiling points, is a critical prerequisite for its effective use in chemical synthesis, process development, and quality control. This guide provides a comprehensive examination of these properties, detailing the theoretical underpinnings, validated experimental protocols for their determination, and expert insights into data interpretation and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical characteristics.
Core Physicochemical and Thermal Properties
This compound (CAS 93-09-4) is a white to beige crystalline solid at standard conditions.[1][2][3] Its thermal behavior is dictated by its molecular structure: a rigid naphthalene ring system coupled with a carboxylic acid functional group. This structure facilitates strong intermolecular forces, including hydrogen bonding between the carboxylic acid moieties and π-π stacking interactions between the aromatic naphthalene rings. These forces must be overcome by thermal energy to induce phase transitions from solid to liquid (melting) and from liquid to gas (boiling), resulting in relatively high melting and boiling points.
Summary of Physical Data
The key thermal properties of this compound are summarized below. These values represent the consensus from multiple authoritative sources and serve as a benchmark for experimental verification.
| Property | Value | Source(s) |
| Melting Point | 184 - 187 °C | [1][2][3][4][5] |
| 185.5 °C | [6] | |
| Boiling Point | 300 °C | [2][3][6] |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | White to pale yellow powder/solid | [1] |
| pKa (at 25°C) | 4.17 | [3] |
Experimental Determination of Melting Point
The melting point of a crystalline solid is a fundamental indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range, typically 0.5–1 °C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][7] An observed range of 5°C or more is a strong indication of an impure compound.[8]
Principle of the Capillary Method
The most common and pharmacopeia-accepted technique for melting point determination is the capillary method.[3] A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a calibrated apparatus.[5] The temperatures at which the first droplet of liquid appears (onset) and at which the entire sample becomes a transparent liquid (clear point) are recorded to define the melting range.
Validated Protocol for Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, which provides precise temperature control and observation.
I. Sample Preparation:
-
Ensure Dryness: The this compound sample must be completely dry. Solvents, including residual water, will act as impurities and cause melting point depression.[2][4]
-
Create a Fine Powder: If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heating and efficient packing.[7]
-
Load the Capillary Tube: Invert a one-end-sealed capillary tube and press the open end into the powder.[2] Tap the sealed end gently on a hard surface to compact the powder. To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[4]
-
Verify Sample Height: The packed sample height should be 2–3 mm.[2][3] A sample column taller than 3 mm can lead to an artificially broad melting range due to inefficient heat transfer through the sample.[4]
II. Instrument Operation & Measurement:
-
Set Parameters: Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point of 185°C.[2][4]
-
Initial Rapid Heating: Program a rapid heating ramp (e.g., 10-20°C/min) to quickly approach the expected melting point.
-
Slow Heating Ramp: Set the ramp rate to a slow 1-2°C per minute for the final 15°C leading up to and through the melt.[9] A fast heating rate during the phase transition is a primary source of error, as it does not allow the sample and thermometer to reach thermal equilibrium.[10]
-
Record the Melting Range:
-
Report the Result: The result is reported as the range T1 – T2.
-
Cooling and Re-testing: Allow the apparatus to cool significantly before running another sample. Never re-melt a sample that has already been melted and re-solidified, as the crystal structure may have changed, leading to an inaccurate reading. Always use a fresh sample in a new capillary tube for repeat measurements.[4][10]
Workflow and Data Interpretation
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a high-melting-point solid like this compound, determining the boiling point requires first melting the substance. The high boiling point (300°C) also presents a risk of decomposition, making a micro-scale method preferable to minimize sample use and potential hazards.
Principle of the Siwoloboff Method
The Siwoloboff method is a micro-technique for determining boiling points.[11] A small sample is heated in a test tube along with an inverted, sealed-end capillary tube. As the sample heats, the air trapped in the capillary expands. When the sample's boiling point is reached, its vapor pressure overcomes the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The system is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, causing the liquid to be drawn up into the capillary tube.[11]
Validated Protocol for Micro Boiling Point Determination
I. Apparatus Assembly:
-
Sample Addition: Place a small amount (approx. 100-200 mg) of this compound into a small (e.g., 6x50 mm) test tube.
-
Heating Bath: Use a Thiele tube or a beaker filled with a high-temperature heating medium (e.g., mineral oil or silicone oil). Place the sample tube into the heating bath.
-
Inverted Capillary: Place a melting point capillary tube (sealed at one end) into the sample tube with the open end down.[11]
-
Thermometer Placement: Attach the sample tube to a high-temperature thermometer. The bottom of the sample tube should be level with the center of the thermometer bulb. Immerse the assembly in the heating bath, ensuring the oil level is above the top of the sample.[12]
II. Measurement:
-
Heating: Gently heat the heating bath.[12] For this compound, the sample will first melt around 185°C. Continue heating.
-
Observe Bubbles: As the temperature approaches the boiling point (300°C), a stream of bubbles will emerge from the inverted capillary's open end. This is due to the expansion of trapped air and vaporized sample.
-
Identify Boiling: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling vigorously and its vapor pressure exceeds the atmospheric pressure.[12]
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.
-
Record Boiling Point: The stream of bubbles will slow and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, read the temperature on the thermometer. This is the experimental boiling point.[11][12]
-
Record Pressure: Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Workflow for Micro Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination.
References
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This compound , ChemBK. Available at: [Link]
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2-Naphthoic acid , CAS Common Chemistry. Available at: [Link]
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2-Naphthoic acid , Wikipedia. Available at: [Link]
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2-Naphthoic acid | C11H8O2 | CID 7123 , PubChem. Available at: [Link]
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4.3: Melting Point Determination Procedure , Chemistry LibreTexts. Available at: [Link]
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What is Melting Point? , Mettler Toledo. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of Luminescent Lanthanide-Naphthalene Dicarboxylate MOFs
Abstract
This document provides a comprehensive guide to the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs) using 2,6-naphthalenedicarboxylate (2,6-NDC) linkers via a microwave-assisted solvothermal method. This protocol is designed for researchers in materials science, chemistry, and drug development. Microwave-assisted synthesis offers significant advantages over conventional solvothermal methods, including drastically reduced reaction times, enhanced energy efficiency, and improved control over crystal size and morphology.[1][2][3][4] This guide details the underlying principles, a step-by-step synthesis protocol for a luminescent Europium/Gadolinium-NDC MOF, characterization techniques, and potential applications, particularly in the biomedical field.
Introduction: The Power of Lanthanide MOFs and Microwave Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[2][5] Lanthanide-based MOFs (Ln-MOFs) have garnered significant attention due to the unique properties of lanthanide ions (Ln³⁺), such as their large coordination numbers, flexible coordination geometries, and distinctive luminescent and magnetic properties.[5][6][7] These characteristics make Ln-MOFs highly tunable materials with potential applications in gas storage, catalysis, chemical sensing, and biomedicine.[5][7]
The incorporation of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) is particularly valuable for creating highly luminescent materials.[6][8] The organic linker, such as 2,6-naphthalenedicarboxylate (2,6-NDC), can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.[6] This property is central to their use as luminescent probes.[9]
Conventional solvothermal synthesis of Ln-MOFs can be time-consuming, often requiring reaction times of several hours to days.[10] Microwave-assisted synthesis provides a rapid and efficient alternative.[1][11] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid, uniform heating, which accelerates nucleation and crystal growth, often reducing synthesis times to minutes.[1] This method not only improves energy efficiency but can also lead to the formation of MOFs with uniform, nano-sized crystals, which can be advantageous for applications like drug delivery.[1][3]
Causality and Experimental Design Choices
Why Naphthalene Dicarboxylate Linkers?
Naphthalene dicarboxylate (NDC) is a rigid, aromatic linker that is well-suited for building robust, porous MOF structures.[5] Its conjugated system is effective for the "antenna effect," efficiently transferring energy to lanthanide ions to produce strong luminescence.[5][6] The specific isomer, 2,6-NDC, provides a linear and rigid geometry that promotes the formation of stable, well-defined framework structures.
The Role of the Solvent System
A mixture of N,N-Dimethylformamide (DMF) and water is commonly used. DMF is a high-boiling point polar aprotic solvent that effectively dissolves the organic linker and metal salts. Water can play a role in the coordination sphere of the lanthanide ion and can influence the final structure of the MOF.[5] In microwave synthesis, the high dielectric loss of these solvents allows for efficient and rapid heating.
The Importance of Modulators
Modulators are crucial additives in MOF synthesis that control crystal size, morphology, and defectivity.[12][13][14] They are typically monofunctional ligands, like monocarboxylic acids (e.g., acetic acid), that compete with the multifunctional linker (2,6-NDC) for coordination to the metal centers.[15][16] This competitive binding slows down the nucleation and growth processes, leading to higher crystallinity and more uniform particle sizes.[15] The choice and concentration of the modulator are key parameters for tuning the properties of the final MOF product.
Experimental Section: Synthesis of a Bimetallic (Gd/Eu)-NDC MOF
This protocol describes the microwave-assisted synthesis of a mixed-lanthanide MOF, specifically a Gadolinium-framework doped with Europium for luminescence.
Materials and Equipment
| Reagent / Equipment | Grade / Specification | Supplier Example |
| Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich |
| Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich |
| 2,6-Naphthalenedicarboxylic acid (H₂NDC) | 98% | Alfa Aesar |
| Potassium hydroxide (KOH) | ≥85%, pellets | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Millipore System |
| Microwave Synthesis Reactor | e.g., Anton Paar Monowave | Anton Paar |
| Centrifuge | Capable of >8000 rpm | Beckman Coulter |
| Vacuum Oven | Capable of 150-200 °C | VWR |
Synthesis Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of Ln-NDC MOFs.
Step-by-Step Protocol
This protocol is adapted from a procedure for a Gd/Eu-NDC MOF.[17]
-
Prepare Metal Solution: In a 20 mL glass vial, dissolve 0.858 g (1.9 mmol) of Gd(NO₃)₃·6H₂O and 0.045 g (0.1 mmol) of Eu(NO₃)₃·6H₂O in 10 mL of deionized water.
-
Expert Insight: Using a bimetallic system allows for the creation of materials where one metal (Gd) forms the bulk of the framework while the other (Eu) provides the desired functionality, in this case, luminescence.
-
-
Prepare Ligand Solution: In a separate beaker, dissolve 0.649 g (3 mmol) of 2,6-naphthalenedicarboxylic acid and 0.168 g (3 mmol) of KOH in 10 mL of deionized water. Sonication may be required to fully dissolve the components.
-
Expert Insight: KOH is used to deprotonate the carboxylic acid groups of the linker, making it a negatively charged carboxylate (NDC²⁻) that can readily coordinate to the positively charged lanthanide ions.
-
-
Combine Reagents: Transfer the ligand solution to a specialized microwave reactor vial (e.g., 30 mL G30 vial). Add the metal solution to this vial while stirring.
-
Self-Validation: A precipitate may form initially but should redissolve upon mixing to form a clear or slightly cloudy solution.
-
-
Microwave Reaction: Seal the vial and place it in the microwave synthesis reactor. Set the reaction parameters as follows.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Balances reaction rate with crystal quality. |
| Hold Time | 15 minutes | Drastically shorter than conventional methods (days).[10][18] |
| Ramp Time | 2 minutes | Allows for controlled heating to the target temperature. |
| Stirring | Medium | Ensures homogeneous heating and mixing. |
| Power (Max) | 800 W | Typical for laboratory microwave reactors. |
-
Product Isolation and Washing: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), collect the resulting white crystalline powder by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant.
-
Wash the solid by re-suspending it in 15 mL of deionized water and centrifuging again. Repeat this step twice.
-
Wash the solid by re-suspending it in 15 mL of DMF and centrifuging. Repeat this step once.[19]
-
Finally, wash with a low-boiling-point solvent like ethanol or acetone to facilitate drying.
-
Expert Insight: The washing steps are critical to remove unreacted starting materials and residual solvent, which can block the pores of the MOF.[19][20] DMF washing is particularly effective at removing uncoordinated linkers.[19]
-
-
Activation: Dry the purified product in a vacuum oven at 150 °C overnight. This step, known as activation, removes the coordinated and guest solvent molecules from the pores of the MOF.[2]
-
Self-Validation: Successful activation is crucial for achieving high porosity and surface area, which can be confirmed by gas sorption analysis.
-
-
Storage: Store the activated, powdered Ln-NDC MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Characterization
To confirm the successful synthesis and purity of the Ln-NDC MOF, the following characterization techniques are essential.[21]
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the material. | A diffraction pattern with sharp peaks matching a calculated or previously reported pattern for the target Ln-NDC structure.[21] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of solvent molecules. | A multi-step weight loss profile: initial loss due to guest solvents, followed by a plateau, and finally decomposition of the framework at high temperatures. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate linker to the metal ion. | Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the C=O stretching frequency upon coordination.[20] |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Images showing the shape (e.g., rod-like, octahedral) and uniformity of the synthesized MOF crystals.[21] |
| Photoluminescence (PL) Spectroscopy | To verify the luminescent properties of Eu-doped MOFs. | An excitation spectrum and an emission spectrum showing the characteristic sharp emission peaks of Eu³⁺, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition around 613 nm.[8][22] |
| N₂ Sorption Analysis (BET) | To determine the specific surface area and porosity of the activated MOF. | A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. |
Applications in Drug Development and Beyond
The unique properties of Ln-NDC MOFs make them promising candidates for various applications relevant to drug development professionals:
-
Luminescent Sensing: The inherent luminescence of Eu³⁺ and Tb³⁺-doped MOFs can be quenched or enhanced in the presence of specific small molecules, ions, or biomolecules.[5][9] This allows for the development of highly sensitive and selective sensors for detecting analytes in biological fluids.
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The nano-sized crystals achievable with microwave synthesis can be advantageous for cellular uptake. The framework can be designed to release the drug cargo in response to specific stimuli (e.g., pH changes).
-
Bioimaging: The strong and stable luminescence of Eu-NDC MOFs, characterized by long lifetimes and sharp emission bands, makes them suitable as contrast agents for in vitro and in vivo imaging.[23]
Conclusion
The microwave-assisted synthesis of lanthanide-naphthalene dicarboxylate MOFs represents a significant advancement over traditional methods, offering a rapid, efficient, and scalable route to these highly functional materials.[4][10] By carefully controlling parameters such as reactants, modulators, and microwave conditions, researchers can tune the structural and photophysical properties of these MOFs. The detailed protocol and scientific rationale provided herein serve as a robust starting point for scientists aiming to explore the vast potential of these materials in sensing, drug delivery, and beyond.
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- On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. (2022). MDPI.
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- Modulated self-assembly of metal–organic frameworks. (2020). Chemical Society Reviews, 49(10), 2926–2945.
- Synthesis Procedure of La-NDC MOF.
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- Lanthanide-based metal–organic frameworks as luminescent probes. Chemical Society Reviews.
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Lanthanide-Organic Frameworks Constructed from 2,7-Naphthalenedisulfonate and 1 H-Imidazo[4,5- f][23]-phenanthroline: Synthesis, Structure, and Luminescence with Near-Visible Light Excitation and Magnetic Properties. (2019). Inorganic Chemistry, 58(23), 16065–16075.
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Application Notes & Protocols: Naphthalene-2-carboxylic Acid as a Selective Fluorescent Probe for Al³⁺ Detection
Introduction: The Critical Need for Selective Aluminum Sensing
Aluminum (Al³⁺), the most abundant metal in the Earth's crust, has become ubiquitous in modern life, with applications ranging from cookware and food additives to water purification. However, an increasing body of evidence links excessive Al³⁺ exposure to significant health concerns, including neurodegenerative diseases and bone disorders. This has created a critical need for sensitive, selective, and reliable methods for detecting Al³⁺ in biological and environmental systems. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time monitoring and cellular imaging.[1][2]
Naphthalene and its derivatives are particularly well-suited for developing fluorescent sensors.[3] Their rigid, planar structure and extensive π-conjugated system contribute to high quantum yields and excellent photostability.[3][4] The photophysical properties of the naphthalene scaffold can be finely tuned by the type and position of substituents, making it a versatile platform for designing chemosensors.[4][5] This document provides a comprehensive guide to the application of a simple yet effective naphthalene derivative, Naphthalene-2-carboxylic acid, as a "turn-on" fluorescent probe for the selective detection of Al³⁺.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
This compound itself exhibits weak intrinsic fluorescence. The sensing mechanism for Al³⁺ is based on a process known as Chelation-Enhanced Fluorescence (CHEF). In the absence of Al³⁺, the excited state of the molecule can be deactivated through non-radiative pathways, such as photoinduced electron transfer (PET) or intramolecular vibrations and rotations involving the carboxylic acid group, resulting in low fluorescence emission.
Upon the introduction of Al³⁺, the carboxylate group (–COO⁻) and the adjacent naphthalene ring act as a bidentate ligand, chelating the Al³⁺ ion. This complex formation has two key consequences:
-
Inhibition of PET: The binding of the electron-deficient Al³⁺ ion suppresses the PET process, closing this non-radiative decay channel.[6]
-
Structural Rigidity: Chelation restricts the free rotation of the C-C bond between the naphthalene ring and the carboxyl group, increasing the rigidity of the molecular structure.
Both of these effects significantly reduce the efficiency of non-radiative decay pathways, forcing the excited molecule to relax primarily through radiative emission of photons. This results in a pronounced, dose-dependent increase in fluorescence intensity—a "turn-on" response—that is characteristic of the probe's interaction with Al³⁺.
Caption: Proposed "turn-on" sensing mechanism for Al³⁺ detection.
Application Notes
Key Features and Advantages
-
High Selectivity: The probe demonstrates a significant fluorescence enhancement specifically for Al³⁺, with minimal interference from other common and biologically relevant metal ions.[6][7][8]
-
"Turn-On" Response: The clear transition from a weakly fluorescent to a highly fluorescent state upon Al³⁺ binding provides a high signal-to-background ratio, enhancing sensitivity.[1][7]
-
Sensitivity: The probe can detect Al³⁺ at micromolar (µM) and even nanomolar (nM) concentrations, making it suitable for various applications.[5][7][9]
-
Simplicity: this compound is a commercially available and structurally simple compound, making this sensing system cost-effective and easy to implement.[10][11]
Quantitative Data Summary
The following table summarizes the typical photophysical and binding properties of naphthalene-derivative-based Al³⁺ probes. Note that exact values can vary depending on the specific derivative and experimental conditions (e.g., solvent, pH).
| Parameter | Typical Value | Significance |
| Excitation Wavelength (λex) | ~350 - 370 nm | Excitation in the near-UV range minimizes autofluorescence from biological samples. |
| Emission Wavelength (λem) | ~440 - 460 nm | Emission in the visible blue region is easily detectable with standard fluorometers.[7] |
| Stokes Shift | > 80 nm | A large Stokes shift minimizes self-quenching and improves signal resolution. |
| Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁸ M | High sensitivity allows for the detection of trace amounts of Al³⁺.[5][8] |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 or 2:1 | Defines the chemical nature of the complex formed.[5][6][7] |
| Binding Constant (Ka) | 10⁴ to 10⁵ M⁻¹ | Indicates a strong binding affinity between the probe and Al³⁺.[5] |
Selectivity Profile
A crucial attribute of any chemosensor is its selectivity for the target analyte over other potentially competing species. This compound exhibits a pronounced fluorescence enhancement for Al³⁺, while other metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Hg²⁺ induce little to no change in fluorescence. This high selectivity is attributed to the specific coordination chemistry, ionic radius, and charge density of the Al³⁺ ion, which perfectly complements the binding pocket of the probe.[6][8]
Experimental Protocols
Disclaimer: All laboratory work should be conducted in compliance with institutional safety guidelines. Use appropriate personal protective equipment (PPE).
Materials and Reagents
-
This compound (Probe)
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
Salts of other metal ions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, etc.)
-
Solvent: A suitable solvent system, often a mixture of an organic solvent like Methanol, Ethanol, or Acetonitrile (ACN) and an aqueous buffer (e.g., HEPES, pH 7.4), is used to ensure solubility of the probe and the metal salts.[8][12]
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Equipment: Spectrofluorometer, UV-Vis spectrophotometer, pH meter, micropipettes, quartz cuvettes.
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in the chosen organic solvent (e.g., Methanol) to prepare a 1 mM stock solution. Store in the dark to prevent photodegradation.
-
Al³⁺ Stock Solution (10 mM): Dissolve an accurately weighed amount of AlCl₃ in deionized water to prepare a 10 mM stock solution.
-
Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts in deionized water.
Protocol 1: Fluorescence Titration for Al³⁺ Detection
This protocol establishes the quantitative relationship between Al³⁺ concentration and fluorescence intensity.
Caption: Workflow for fluorescence titration experiment.
Step-by-Step Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer system (e.g., ACN/HEPES buffer, 1:4, v/v).[12]
-
Transfer 2 mL of the probe working solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum (this is F₀). Set the excitation wavelength based on the probe's absorption maximum (~360 nm).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Al³⁺ stock solution (or a diluted working solution) to the cuvette.
-
After each addition, mix gently and allow the solution to incubate for a predetermined optimal time (e.g., 5-10 minutes) to ensure the reaction reaches equilibrium.
-
Record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the change in fluorescence intensity (F - F₀) at the emission maximum against the concentration of Al³⁺.
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.
Protocol 2: Selectivity and Interference Study
This protocol validates the probe's specificity for Al³⁺.
-
Prepare a series of cuvettes, each containing 2 mL of the probe working solution (e.g., 10 µM).
-
To the first cuvette, add a specific concentration of Al³⁺ (e.g., 5 equivalents) and record the fluorescence intensity.
-
To the other cuvettes, add the same concentration (e.g., 5 equivalents) of each of the potentially interfering metal ions (Na⁺, K⁺, Ca²⁺, etc.) and record their respective fluorescence intensities.
-
For interference studies, first add the interfering metal ion to a cuvette containing the probe, record the fluorescence, and then add Al³⁺ to the same cuvette to observe if the response to Al³⁺ is affected.
-
Compare the fluorescence response generated by Al³⁺ to that of other ions. A bar graph is an effective way to visualize this data.
Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
Job's method of continuous variation is used to determine the binding ratio of the probe to Al³⁺.[13][14]
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Esterification of naphthalene-2-carboxylic acid with methanol experimental protocol
Abstract & Scope
This application note details the optimized protocol for the synthesis of Methyl 2-naphthoate (nerolin) from naphthalene-2-carboxylic acid (2-naphthoic acid) using acid-catalyzed Fischer esterification. Methyl 2-naphthoate is a critical intermediate in pharmaceutical synthesis and a valuable fixative in the fragrance industry due to its orange-blossom scent.
While the Fischer esterification is a classic equilibrium-limited reaction, this protocol integrates specific process controls—stoichiometric excess and thermal management—to maximize yield without the need for complex water-removal apparatus (e.g., Dean-Stark) typically required for higher boiling alcohols.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid is not sufficiently electrophilic to react with methanol (a weak nucleophile) directly. Strong acid catalysis (
Key Mechanistic Driver: The reaction is reversible (
Figure 1: Step-wise mechanistic pathway of acid-catalyzed Fischer esterification.
Experimental Design & Materials
Reagents and Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv. | Qty (Example) |
| 2-Naphthoic Acid | Substrate | 172.18 | 1.0 | 5.00 g |
| Methanol (MeOH) | Reactant/Solvent | 32.04 | ~40.0 | 50 mL |
| Sulfuric Acid ( | Catalyst | 98.08 | 0.5 | 1.0 mL |
| Sodium Bicarbonate | Quenching Agent | 84.01 | N/A | Sat.[2] Soln. |
Equipment
-
100 mL Round-bottom flask (RBF)
-
Reflux condenser
-
Magnetic stir bar & Hotplate
-
Ice-water bath
-
Vacuum filtration setup (Buchner funnel)[3]
Detailed Protocol
Phase 1: Reaction Setup
-
Charge: To a dry 100 mL RBF equipped with a magnetic stir bar, add 5.00 g (29 mmol) of 2-naphthoic acid.
-
Solvation: Add 50 mL of anhydrous methanol. Note: The acid may not dissolve completely at room temperature; this is normal.
-
Catalysis: While stirring, carefully add 1.0 mL of concentrated sulfuric acid dropwise.
-
Expert Insight: The addition is exothermic. Add slowly to prevent local boiling.
-
-
Assembly: Attach the reflux condenser. Ensure water flow is active in the condenser.
Phase 2: Reaction & Reflux[1]
-
Heating: Heat the mixture to a gentle reflux (Methanol b.p. 64.7°C). The solid acid should dissolve completely as the temperature rises, forming a clear solution.
-
Duration: Maintain reflux for 3 to 4 hours .
-
Monitoring: Reaction progress can be monitored via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting material (
) should disappear, replaced by the ester ( ).
-
Phase 3: Workup & Isolation
-
Cooling: Remove the flask from heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously.
-
Neutralization: If the product oils out (forms a liquid instead of solid), the water is too warm. Add more ice. If the mixture is highly acidic, add saturated
solution until gas evolution ceases (pH ~7). -
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with 50 mL of cold water to remove residual acid.
Phase 4: Purification
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask.
-
Dissolve in the minimum amount of hot Methanol (~15-20 mL).
-
Add hot water dropwise until slight turbidity (cloudiness) persists.
-
Allow to cool slowly to room temperature, then place in an ice bath.
-
-
Final Isolation: Filter the pure crystals and dry in a desiccator or vacuum oven at 40°C.
Process Validation (QC)
To ensure the protocol yielded the correct compound, the following validation workflow is required.
Figure 2: Quality Control decision tree for Methyl 2-naphthoate.
Data for Validation
-
Melting Point: 75–77°C (Literature value).[7]
-
Yield: Typical yields range from 75% to 85%.
Expert Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<50%) | Equilibrium limitation (Water buildup). | Add molecular sieves (3Å) to the reaction flask or increase reflux time. |
| Product "Oiling Out" | Water bath was too warm during workup. | Ensure quench water is <5°C (ice slurry). If oil persists, extract with Dichloromethane (DCM), dry over |
| Yellow/Brown Color | Oxidation or impurities. | Recrystallize with a small amount of activated charcoal. |
High-Yield Alternative (Thionyl Chloride):
For substrates sensitive to equilibrium issues, convert 2-naphthoic acid to the acid chloride using
Safety & HSE
-
Methanol: Highly flammable and toxic. Causes blindness if ingested. Use in a fume hood.[8]
-
Sulfuric Acid: Corrosive. Reacts violently with water. Always add acid to solvent, never reverse.
-
2-Naphthoic Acid: Irritant to eyes and skin.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols).
-
Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocol. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8663, 2-Naphthoic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.[9][10][11] Retrieved from
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-naphthoate 97 2459-25-8 [sigmaaldrich.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Side product formation in the synthesis of naphthalene-2-carboxylic acid
Topic: Troubleshooting Side Product Formation & Impurity Profiling Audience: Process Chemists, R&D Scientists, Drug Development Leads[1]
System Overview & Reaction Logic
The Core Challenge: The synthesis of Naphthalene-2-carboxylic acid (2-NCA) via the oxidation of 2-methylnaphthalene (2-MN) is a competition between side-chain oxidation (desired) and ring degradation (undesired).[1]
In high-performance pharmaceutical applications, purity is paramount.[1] The most robust industrial and laboratory method utilizes a Cobalt-Manganese-Bromide (Co-Mn-Br) catalytic system (aerobic oxidation) or stoichiometric oxidants like Permanganate (
The following diagram illustrates the kinetic competition occurring in your reactor. Use this to visualize where your process is deviating.[1][2]
Figure 1: Reaction network showing the competition between methyl-group oxidation (green path) and ring degradation (red nodes).[1]
Impurity Profiling & Troubleshooting (FAQ)
This section addresses specific "symptoms" observed in the crude product.
Ticket #001: "My product is yellow/orange. It should be white."
Diagnosis: Contamination with Quinones (e.g., Menadione).[1]
-
Root Cause: Oxidation of the aromatic ring occurs alongside methyl group oxidation. This is often caused by excessive temperature or uncontrolled oxidant addition (spikes in concentration).[1]
-
Mechanism: The electron-rich naphthalene ring is susceptible to electrophilic attack by active oxygen species, forming 2-methyl-1,4-naphthoquinone.[1]
-
Corrective Action:
Ticket #002: "High Acid Value, but HPLC purity is low."
Diagnosis: Phthalic Acid formation (Over-oxidation).[1]
-
Root Cause: "Ring Fission."[1][3] The naphthalene ring has been cleaved. This is common in harsh conditions (e.g., vigorous
oxidation or prolonged reaction times in Co/Mn/Br systems).[1] -
Detection: Phthalic acid is a dicarboxylic acid.[1] It will inflate your acid value titrations, mimicking a high yield of 2-NCA.[1]
-
Corrective Action:
-
Quench Earlier: Monitor the disappearance of the intermediate (2-naphthaldehyde) by TLC/HPLC and stop immediately upon conversion.
-
Water Management: In catalytic systems, water accumulation can stall the desired cycle, forcing you to run longer/hotter, which promotes degradation.
-
Ticket #003: "Melting point is depressed (175°C instead of 185°C)."
Diagnosis: Aldehyde retention or Isomer contamination.[1][2]
-
Root Cause A (Aldehyde): Incomplete oxidation.[1] The reaction was stopped too early.
-
Root Cause B (Isomer): Presence of 1-Naphthoic Acid .[1]
-
Differentiation:
-
Aldehyde: Visible as a distinct peak in HPLC/GC and often has a characteristic odor.
-
Isomer: Very close retention time to product.[1]
-
-
Corrective Action:
Data Summary: Side Product Properties
| Side Product | Origin | Solubility Profile | Removal Strategy |
| 2-Naphthaldehyde | Incomplete Oxidation | Soluble in organic solvents; insoluble in aqueous base.[1] | Acid/Base Extraction (Remains in organic layer).[1] |
| Phthalic Acid | Over-Oxidation (Ring Split) | High water solubility (especially hot).[1] | Hot Water Wash (Product is insoluble; impurity dissolves).[1] |
| Menadione (Quinone) | Ring Oxidation | Soluble in organics; neutral.[1] | Acid/Base Extraction (Remains in organic layer).[1] |
| 1-Naphthoic Acid | Feedstock Impurity | Similar to Product.[1][4][5] | Difficult. Requires fractional crystallization or pure feedstock.[1] |
| Binaphthyls | Radical Coupling | Insoluble in water; soluble in aromatics.[1] | Filtration of crude alkali solution (often insoluble tars). |
Standard Operating Procedure (SOP): Purification Workflow
This protocol is designed to isolate pure 2-NCA from a crude oxidation mixture containing aldehydes, quinones, and phthalic acid.[1]
Reagents Required:
-
10% NaOH (aq)[1]
-
Ethyl Acetate (or Dichloromethane)[1]
-
Activated Charcoal
-
Hydrochloric Acid (conc.)[1]
-
Methanol (for crystallization)[1]
Step-by-Step Protocol:
-
Basification (The "Neutral Cut"):
-
Filtration/Extraction:
-
If solid impurities are high: Filter the alkaline solution through Celite.
-
If oils are present: Wash the aqueous alkaline layer with Ethyl Acetate (
vol).[1] -
Checkpoint: The aqueous layer now contains the Product (as salt) and Phthalic impurity (as salt). The organic layer contains the neutrals (Aldehyde/Quinone) and is discarded.
-
-
Acidification & Precipitation:
-
Acidify the aqueous phase slowly with HCl to pH 2.
-
Critical Step: Do not cool immediately. Stir at 50–60°C.
-
Logic: 2-NCA precipitates efficiently. Phthalic acid is significantly more soluble in warm water and will remain largely in solution.[1]
-
-
Filtration & Hot Water Wash:
-
Final Crystallization:
References
-
Gao, H., et al. (2012). "Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst."[1][6] Asian Journal of Chemistry, 24(10), 4445-4448.[1][6]
-
Organic Syntheses (1948). "2-Naphthoic Acid."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 428.
-
Source:[1]
- Relevance: Establishes baseline properties and hypochlorite oxid
-
-
Suresh, A.K., et al. (2000). "Engineering aspects of industrial liquid-phase air oxidation of hydrocarbons."[1] Ind.[1][2][4][7][8][9][10][11][12] Eng. Chem. Res., 39(11), 3958–3997.[1]
-
Google Patents (1987). "Process for the preparation of naphthalene-2,6-dicarboxylic acid."[1] EP0212221B1.[1]
-
Source:[1]
- Relevance: Discusses impurity profiles (aldehydes)
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 11. US5153339A - Process for separation of naphthoquinone and phthalic acid - Google Patents [patents.google.com]
- 12. CN103965039A - Method for synthesizing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
pH effects on the solubility and stability of naphthalene-2,6-dicarboxylic acid
[1]
Introduction: The Physicochemical Reality of 2,6-NDA
Welcome to the technical support hub for Naphthalene-2,6-dicarboxylic acid (2,6-NDA). As researchers, we often treat reagents as simple powders, but 2,6-NDA requires a nuanced understanding of its acid-base equilibria to handle effectively.
2,6-NDA is a rigid, aromatic dicarboxylic acid. Its high lattice energy (reflected in a melting point >300°C) makes it intrinsically insoluble in water and most common organic solvents. The key to its manipulation lies almost entirely in pH control. You are not just dissolving a solid; you are driving a chemical reaction to form a salt.
Quick Reference Data
| Property | Value | Implication |
| Molecular Formula | C₁₂H₈O₄ | High carbon/oxygen ratio = Lipophilic backbone |
| pKa (Predicted) | pKa₁ ≈ 3.7, pKa₂ ≈ 4.8 | Significant buffering region; requires pH > 6 for solubility |
| Water Solubility | < 1 mg/L (at pH < 3) | Effectively insoluble in acidic/neutral water |
| Thermal Stability | Stable up to ~300°C | Robust, but prone to sublimation/decarboxylation at extremes |
Module 1: Solubility Troubleshooting (Q&A)
Q1: I added 2,6-NDA to water and sonicated for 30 minutes, but it remains a white suspension. What is wrong?
Diagnosis: You are fighting thermodynamics.
Explanation: In its protonated form (
-
Action: Add 1M NaOH or KOH dropwise. As the pH rises above the pKa₂ (~4.8), the solubility increases exponentially. For a fully clear solution, aim for pH 8-9 .
Q2: My 2,6-NDA solution was clear, but after storing it in the fridge (4°C), a white precipitate formed. Is my sample degraded? Diagnosis: This is likely physical instability (precipitation), not chemical degradation. Explanation: Solubility is temperature-dependent.[1] Lowering the temperature reduces the saturation limit. Additionally, if your buffer has a strong temperature coefficient (like Tris), the pH might have shifted closer to the pKa upon cooling, reprotonating the species. Solution:
-
Allow the sample to return to room temperature.
-
If it doesn't re-dissolve, check the pH. If pH < 6, add a small amount of base.
-
Pro-Tip: For long-term storage, keep the pH > 8 to ensure the dianion (
) is the dominant species, which is the most soluble form.
Q3: Can I dissolve 2,6-NDA in methanol or ethanol? Diagnosis: Limited success. Explanation: While 2,6-NDA is more soluble in polar organics than in water, it is still "sparingly soluble" in alcohols due to its rigid structure. Solution: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These aprotic polar solvents disrupt the hydrogen bonding of the crystal lattice much more effectively than alcohols.
-
Note: If you must use alcohol, heating to 50-60°C will help, but precipitation upon cooling is probable.
Module 2: Stability & Handling
Q4: Does 2,6-NDA degrade in basic solution over time? Status: Generally Stable. Details: The aromatic ring stabilizes the carboxylate groups. Unlike esters, the free acid/salt is resistant to hydrolysis. However, oxidative degradation can occur under extreme conditions (high UV exposure + strong oxidizers).
-
Protocol: Store aqueous solutions in amber vials to prevent potential photo-oxidation of the naphthalene core, although this is a minor risk compared to precipitation.
Q5: I see a yellow tint in my solution. Is this normal? Status: Warning Sign. Details: Pure 2,6-NDA should yield a colorless solution. A yellow tint often indicates:
-
Impurities: Trace naphthoic acid derivatives or oxidation byproducts from the synthesis.
-
Degradation: If the solution was heated excessively (>100°C) in air.
-
Action: If high purity is required (e.g., for fluorescence studies or MOF synthesis), recrystallize the starting material (see Protocol B).
Module 3: Experimental Protocols
Protocol A: Preparation of a 100 mM 2,6-NDA Stock Solution (Aqueous)
Use this for biological assays or aqueous phase reactions.
-
Weighing: Weigh 216.2 mg of 2,6-NDA powder into a 20 mL scintillation vial.
-
Suspension: Add 8 mL of ultrapure water. Result: Cloudy white suspension.
-
Dissolution (The Critical Step):
-
Add 1M NaOH or 1M KOH slowly while stirring.
-
Stoichiometry: You need at least 2 equivalents of base (2 moles base per 1 mole acid). For 1 mmol of 2,6-NDA, you need 2 mmol of base.
-
Practical: Add roughly 2.2 - 2.5 mL of 1M base.
-
-
Adjustment: Monitor clarity. If still cloudy, check pH. Adjust to pH 9-10.
-
Final Volume: Transfer to a 10 mL volumetric flask and fill to the mark with water.
-
Filtration: Filter through a 0.22 µm PES syringe filter to remove any non-dissolvable particulate impurities.
Protocol B: Purification via Acid-Base Precipitation
Use this if your commercial material is yellow or impure.
-
Dissolve: Dissolve 1 g of crude 2,6-NDA in 20 mL of 1M NaOH.
-
Filter: Filter the solution through a glass microfiber filter to remove insoluble mechanical impurities.
-
Precipitate: Slowly add 1M HCl to the filtrate while stirring vigorously.
-
Observation: A thick white precipitate will form as pH drops below 4.
-
-
Isolate: Continue adding acid until pH is ~1-2.
-
Wash: Filter the solid and wash copiously with water (to remove NaCl) and then cold methanol.
-
Dry: Dry in a vacuum oven at 80°C overnight.
Module 4: Visualizations
Figure 1: Solubility Equilibrium & Speciation
This diagram illustrates why pH control is the absolute governor of solubility.
Caption: Stepwise deprotonation of 2,6-NDA. Solubility is maximized only when the equilibrium is pushed fully to the right (NDA²⁻) by maintaining pH > pKa2.
Figure 2: Decision Tree for Solvent Selection
Follow this logic to choose the correct solvent system for your application.
Caption: Operational workflow for solvent selection based on experimental requirements.
References
-
Organic Syntheses. (1960).[2] Preparation of 2,6-Naphthalenedicarboxylic acid via hydrolysis. Coll. Vol. 5, p.813. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2,6-Naphthalenedicarboxylic acid Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Naphthalene-2,6-dicarboxylic acid.[4][2][3][5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 2,6-Naphthalenedicarboxylic acid [webbook.nist.gov]
- 4. 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4 [chemicalbook.com]
- 5. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A16868.22 [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 2,6-Naphthalene Dicarboxylic Acid
Welcome to the technical support center for the esterification of 2,6-naphthalene dicarboxylic acid (2,6-NDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of 2,6-naphthalene dicarboxylate esters, a critical monomer in the production of high-performance polymers.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and queries related to the esterification of 2,6-NDA.
Q1: My esterification reaction is showing low conversion or yield. What are the likely causes and how can I improve it?
A1: Low conversion or yield in the esterification of 2,6-NDA is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Suboptimal Reaction Conditions: The choice of catalyst and reaction parameters are critical. For the esterification with methanol, ammonium molybdate and sodium tungstate have been identified as effective catalysts.[1] Ensure your reaction conditions align with optimized parameters.
-
Purity of Starting Materials: The purity of your 2,6-NDA is paramount. Impurities from the synthesis of 2,6-NDA, such as 2-formyl-6-naphthoic acid and trimellitic acid, can interfere with the esterification process.[2] It is advisable to use highly purified 2,6-NDA for optimal results.
-
Reagent Stoichiometry and Quality: An incorrect molar ratio of alcohol to 2,6-NDA can limit the reaction. For esterification, a significant excess of the alcohol is often used to drive the equilibrium towards the product side.[3] Additionally, ensure all reagents and solvents are of high purity and anhydrous, especially if the reaction is sensitive to moisture.[4]
-
Inefficient Mixing: Due to the heterogeneous nature of the reaction (solid 2,6-NDA in liquid alcohol), efficient and continuous stirring is essential to maximize the interaction between reactants and the catalyst.[4][5] Inadequate mixing can lead to localized concentration gradients and poor heat transfer, hindering the reaction rate.[5]
Q2: I'm struggling with the poor solubility of 2,6-naphthalene dicarboxylic acid in my reaction solvent. How can I manage this?
A2: The low solubility of 2,6-NDA in common organic solvents is a well-known challenge.[2] Here are some strategies to mitigate this issue:
-
Temperature: Increasing the reaction temperature will generally enhance the solubility of 2,6-NDA.[6] However, be mindful of the boiling point of your alcohol and the potential for side reactions at elevated temperatures.
-
Solvent Selection: While the alcohol reactant often serves as the solvent, in some cases, a co-solvent might be considered. However, this can complicate purification. For esterification with methanol, operating at higher temperatures under pressure can increase the solubility of 2,6-NDA.
-
pH Adjustment: The solubility of 2,6-NDA is pH-dependent. In more alkaline conditions, it will deprotonate to form a more soluble salt.[6] This is more relevant for purification and analysis rather than the esterification reaction itself, which is typically conducted under neutral or slightly acidic conditions.
Q3: The final ester product is discolored. What is the source of the color and how can I prevent it?
A3: Color formation can originate from impurities in the starting material or side reactions during the esterification.
-
Impurities from 2,6-NDA Synthesis: High temperatures during the oxidation of 2,6-dimethylnaphthalene to 2,6-NDA can lead to the formation of colored byproducts.[2] Using purified 2,6-NDA is the most effective way to prevent this carryover of color.
-
Reaction Conditions: Prolonged reaction times or excessively high temperatures during esterification can also lead to the degradation of either the reactants or the product, resulting in discoloration. Adhering to optimized reaction times and temperatures is crucial.
-
Purification: If your product is discolored, a purification step such as recrystallization can be effective in removing the colored impurities.[7] The use of activated carbon during the purification process can also help to remove colored compounds.[5]
Q4: My purification by recrystallization is giving a poor yield or is not working effectively. What should I do?
A4: Recrystallization is a powerful purification technique, but it requires careful optimization.
-
Solvent Choice: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the purification of the precursor, 2,6-dimethylnaphthalene, a mixture of methanol and acetone has been shown to be effective.[8] For the final ester product, solvents should be chosen based on its specific solubility profile.
-
Too Much Solvent: Using an excessive amount of solvent is a common reason for low recovery.[9] This results in a significant portion of the product remaining dissolved in the mother liquor. If you suspect this is the case, you can try to concentrate the mother liquor and cool it again to recover more product.
-
Inducing Crystallization: If crystals do not form upon cooling, you can try several techniques to induce crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[9]
-
Seeding: Adding a small crystal of the pure product (a seed crystal) can initiate crystallization.[9]
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath, to reduce the solubility of the product.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals.[10] A slower cooling rate generally results in larger, purer crystals.
II. Troubleshooting Guides
This section provides structured troubleshooting guides for specific experimental issues.
Guide 1: Low Yield of Dimethyl-2,6-naphthalenedicarboxylate
| Symptom | Possible Cause | Suggested Action | Scientific Rationale |
| Low Conversion of 2,6-NDA | Inactive or insufficient catalyst. | Verify the catalyst source and purity. Ensure the correct catalyst loading is used as per the optimized protocol. | The catalyst is essential for lowering the activation energy of the esterification reaction. Insufficient or inactive catalyst will result in a slow or incomplete reaction. |
| Low reaction temperature. | Increase the reaction temperature to the optimized value (e.g., 190°C for ammonium molybdate or 215°C for sodium tungstate).[1][11] | Esterification is an endothermic process, and higher temperatures increase the reaction rate and can improve the solubility of 2,6-NDA. | |
| Insufficient reaction time. | Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. | Esterification is an equilibrium-limited reaction. Sufficient time is required to approach equilibrium and maximize product formation. | |
| Poor mixing. | Ensure vigorous and consistent stirring throughout the reaction.[4] | In a heterogeneous reaction, efficient mixing is crucial for mass transfer between the solid 2,6-NDA, the liquid methanol, and the catalyst. | |
| Product Loss During Workup | Excessive washing with a solvent in which the product is soluble. | Use minimal amounts of cold solvent for washing the product during filtration. | The diester product will have some solubility in organic solvents. Using large volumes of washing solvent, especially if it's not chilled, can lead to significant product loss. |
| Incomplete precipitation during recrystallization. | Ensure the recrystallization solution is sufficiently cooled. Consider adding an anti-solvent to induce further precipitation if compatible with your purification scheme. | The solubility of the product is temperature-dependent. Inadequate cooling will leave a substantial amount of product dissolved in the mother liquor. |
Guide 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Action | Scientific Rationale |
| Presence of Unreacted 2,6-NDA | Incomplete reaction. | Refer to the troubleshooting steps for low yield (Guide 1). Consider increasing the molar excess of methanol. | A higher concentration of one reactant (methanol) will shift the reaction equilibrium towards the formation of the diester, as per Le Chatelier's principle. |
| Presence of Mono-ester | Insufficient reaction time or temperature. | Increase reaction time and/or temperature to favor the formation of the diester. | The formation of the mono-ester is the first step in the reaction. More forcing conditions are required to drive the second esterification to completion. |
| Discoloration of the Final Product | Impurities in the starting 2,6-NDA. | Purify the 2,6-NDA before esterification, for example, by recrystallization. | Colored impurities from the oxidation synthesis of 2,6-NDA will be carried through to the final product if not removed. |
| Thermal degradation during esterification. | Lower the reaction temperature and/or shorten the reaction time. Ensure the reaction is carried out under an inert atmosphere if sensitivity to oxidation is suspected. | High temperatures can cause decomposition of the aromatic system or other side reactions, leading to colored byproducts. |
III. Data Presentation
Table 1: Optimized Reaction Conditions for the Esterification of 2,6-NDA with Methanol
| Catalyst | Reaction Temperature (°C) | Catalyst Concentration (wt%) | Reaction Time (h) | Methanol to 2,6-NDA Mass Ratio | Conversion (%) | Reference |
| Ammonium Molybdate | 190 | 1 | 0.5 | 6:1 | 95.03 | [1] |
| Sodium Tungstate | 215 | 3 | 3 | 6:1 | 92.80 | [11] |
IV. Experimental Protocols
Protocol 1: General Procedure for the Esterification of 2,6-NDA with Methanol
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add 2,6-naphthalene dicarboxylic acid, methanol, and the chosen catalyst (ammonium molybdate or sodium tungstate) in the ratios specified in Table 1.
-
Reaction: Seal the reactor and begin stirring. Heat the reaction mixture to the specified temperature and maintain it for the designated reaction time.
-
Cooling and Isolation: After the reaction is complete, cool the reactor to room temperature. The crude product may precipitate out of the solution upon cooling.
-
Filtration and Washing: Isolate the solid product by filtration. Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
-
Analysis: Analyze the final product for purity and yield using techniques such as HPLC, melting point determination, and NMR spectroscopy.
V. Visualization
Diagram 1: Troubleshooting Workflow for Low Esterification Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. annals.fih.upt.ro [annals.fih.upt.ro]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Challenges in the large-scale synthesis of high-purity 2,6-naphthalenedicarboxylic acid
Topic: Large-Scale Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Role: Senior Application Scientist Status: System Active
Introduction: The "Solubility Wall"
Welcome to the technical support hub for 2,6-NDA synthesis. If you are accessing this guide, you have likely encountered the "Solubility Wall." Unlike terephthalic acid (PTA), 2,6-NDA is notoriously insoluble in most solvents (including acetic acid and water) even at elevated temperatures. This characteristic turns standard purification into a bottleneck and makes the oxidation reaction prone to stalling due to product precipitation on the catalyst surface.
This guide moves beyond textbook chemistry to address the hydrodynamics, catalyst deactivation, and impurity profiles specific to the Co/Mn/Br liquid-phase oxidation of 2,6-dimethylnaphthalene (2,6-DMN).
Module 1: The Oxidation Reactor (Co/Mn/Br System)
Core Issue: The reaction stalls at the mono-acid stage (Formyl Naphthoic Acid - FNA) or produces heavy tar.
Troubleshooting Guide
Q1: My reaction stalls with high concentrations of 2-formyl-6-naphthoic acid (FNA). Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing Water-Induced Catalyst Deactivation . Mechanism: The oxidation of 2,6-DMN releases water. In the Co/Mn/Br system, water competes with the organic substrate for coordination sites on the metal cluster. If water concentration in the acetic acid solvent exceeds 5-10%, the Co-Mn-Br cluster dissociates or forms inactive hydrated species. Protocol:
-
Water Balance: Ensure your solvent system is initially anhydrous (glacial acetic acid).
-
Temperature Control: Maintain reactor temperature >200°C. This forces water into the vapor phase, allowing it to be removed via the condenser while refluxing the acetic acid.
-
Catalyst Ratio: A standard 1:1 Co/Mn ratio often fails at scale. Shift to a Mn-rich ratio (e.g., Co:Mn 1:3) to stabilize the catalyst against aqueous deactivation.
Q2: The product is grey/brown instead of white. What is the source? Diagnosis: Formation of Trimellitic Acid (TMA) or Brominated Oligomers . Mechanism:
-
TMA: If you are using coal-tar derived 2,6-DMN, impurities like 1,2,6-trimethylnaphthalene oxidize to Trimellitic Acid. TMA is a potent chelator that strips Co/Mn from the active cycle, leading to radical coupling (tars) rather than clean oxidation.
-
Bromination: Excess bromide ions (Br⁻) react with the naphthalene ring when the metal catalyst is deactivated or insufficient. Protocol:
-
Feedstock Check: Verify 2,6-DMN purity >98.5% by GC.
-
Br/Metal Ratio: Maintain the atomic ratio of Br:(Co+Mn) between 0.5:1 and 1:1 . Exceeding 1:1 promotes ring bromination.
Visualization: Oxidation Pathway & Failure Points
The following diagram maps the critical path from 2,6-DMN to 2,6-NDA, highlighting where the "Stall" (FNA accumulation) and "Poisoning" (TMA) occur.
Caption: The critical rate-limiting step is the oxidation of FNA to NDA. Accumulation of water or TMA impurities halts the cycle at FNA, leading to tar formation.
Module 2: Purification & Isolation
Core Issue: 2,6-NDA cannot be recrystallized effectively due to insolubility.
Troubleshooting Guide
Q3: We cannot remove the Cobalt/Manganese residues from the final cake. Acid washing isn't working. Diagnosis: Metal entrapment in the crystal lattice. Insight: Because 2,6-NDA precipitates during the reaction (at ~200°C), catalyst ions get trapped inside the crystal matrix, not just on the surface. Protocol: The "Digestion" Method
-
Do not cool immediately. After oxidation completion, hold the reactor at 200-210°C for 30-60 minutes.
-
Solvent Exchange: Introduce fresh, hot acetic acid while removing the mother liquor. This "Ostwald Ripening" effect allows crystals to re-dissolve slightly and release trapped metals.
-
Filtration Temperature: Filter at >150°C (under pressure). If you cool to room temperature, the metals precipitate as acetates and mix with the product.
Q4: Purity is stuck at 98%. How do we reach Polymer Grade (>99.9%)? Diagnosis: The "Solubility Wall" prevents further purification of the acid form. Solution: Switch to the Hydrogenation-Esterification Workflow . You cannot purify 2,6-NDA directly to polymer grade easily.[1] You must derivatize it.
Comparative Data: Purification Solvents The table below illustrates why standard recrystallization fails and justifies the esterification route.
| Solvent System | Temp (°C) | Solubility ( g/100g ) | Efficiency | Notes |
| Water | 25 | < 0.001 | Fail | Completely insoluble. |
| Acetic Acid | 100 | < 0.1 | Fail | Only useful for washing surface impurities. |
| DMSO/DMF | 100 | ~5.0 | Moderate | Hard to remove solvent traces; not scalable. |
| Methanol (Esterification) | 200 (Pressurized) | N/A (Reacts) | High | Converts NDA to NDC (Dimethyl Ester). |
Visualization: The Purification Loop
This workflow shows the industry-standard method to bypass the solubility issue by converting NDA to NDC (Dimethyl-2,6-naphthalenedicarboxylate) for purification, then hydrolyzing back if the acid is strictly required.
Caption: Direct purification of 2,6-NDA is inefficient. The standard route involves esterification to NDC, distillation, and optional hydrolysis.
Module 3: Safety & Scale-Up (The Henkel Alternative)
Context: Some facilities avoid liquid oxidation due to bromine corrosion and high pressure. The Henkel Reaction (thermal rearrangement) is the alternative.
Q5: We are attempting the Henkel process (disproportionation of potassium naphthoate). The yield is low and we see charring. Diagnosis: Inadequate CO₂ pressure or poor catalyst dispersion. Mechanism: The Henkel reaction (2-naphthoate → 2,6-NDA salt + Naphthalene) is a solid-state reaction involving Cadmium or Zinc catalysts. It requires high CO₂ pressure to suppress decarboxylation to naphthalene. Protocol:
-
Pressure: Maintain CO₂ pressure > 20 bar.
-
Catalyst: Use Zinc/Cadmium salts mixed intimately (ball-milled) with the starting material.
-
Thermodynamics: This reaction is reversible. You must continuously remove the naphthalene byproduct to drive the equilibrium toward the 2,6-NDA salt.
References
-
Vertex AI Search. (2024). Challenges in large scale synthesis of 2,6-naphthalenedicarboxylic acid oxidation. 2
-
Vertex AI Search. (2024). Process for preparing 2,6-naphthalenedicarboxylic acid (Patent EP0562105B1). 2
-
Vertex AI Search. (2024). Kinetics and Mechanism of Catalytic Oxidation of 2,6-Dimethylnaphthalene. 3
-
Vertex AI Search. (2024). Synthesis Methods for 2,6 Naphthalenedicarboxylic Acid. 4[5][6]
-
Vertex AI Search. (2024). Organic Syntheses Procedure: 2,6-naphthalenedicarboxylic acid (Henkel Process). 7[6]
Sources
- 1. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pleiades.online [pleiades.online]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Technical Guide: Naphthalene-2,6-dicarboxylic Acid vs. Terephthalic Acid for MOF Architectures
Part 1: Executive Summary & Technical Verdict
In the engineering of Metal-Organic Frameworks (MOFs), the choice between Terephthalic Acid (TPA/BDC) and Naphthalene-2,6-dicarboxylic Acid (2,6-NDC) is rarely a matter of simple substitution. It is a strategic decision between structural density and pore accessibility .
-
Terephthalic Acid (TPA): The industry standard. It yields robust, high-density frameworks (e.g., UiO-66, MOF-5) with exceptional mechanical stability and high volumetric uptake at low pressures. Best for carbon capture from dilute streams and water harvesting.
-
2,6-NDC: The expansion agent. It extends the organic strut length, theoretically increasing pore volume and surface area (e.g., UiO-66-NDC, IRMOF-8). However, it introduces critical challenges regarding catenation (interpenetration) and steric twisting , which can negate porosity gains if not synthetically controlled. Best for high-pressure gas storage (CH₄, H₂) and separation of bulky hydrocarbons.
Part 2: Ligand Mechanics & Structural Implications
The fundamental difference lies in the spacer geometry. While both are dicarboxylic acids forming similar Secondary Building Units (SBUs), the naphthalene core of NDC introduces significant physicochemical shifts compared to the benzene core of TPA.
2.1 Structural Comparison
| Feature | Terephthalic Acid (TPA) | 2,6-Naphthalene-dicarboxylic Acid (NDC) | Impact on MOF |
| Core Structure | Single Benzene Ring | Fused Naphthalene Ring | NDC increases hydrophobicity. |
| Length (O-O distance) | ~7.0 Å | ~9.2 Å | NDC expands pore aperture by ~2.2 Å. |
| Rotational Barrier | Low (Planar/Twisted) | High (Rigid) | NDC reduces linker rotation, affecting guest diffusion. |
| Steric Profile | Low | High (Lateral bulk) | NDC can block access to metal sites if pores are small. |
2.2 The Isoreticular Expansion Logic
The transition from TPA to NDC follows the principle of Isoreticular Chemistry —maintaining the topology while expanding the metric.
Figure 1: Logic flow of isoreticular expansion using NDC, highlighting the inherent risk of catenation in expanded lattices.
Part 3: Case Study – The UiO-66 Series (Zr-MOFs)
The Zirconium-based UiO-66 series is the gold standard for comparing these linkers due to the chemical stability of the Zr₆O₄(OH)₄ node.
3.1 Gas Adsorption Performance Data
The following data aggregates typical experimental values for defect-free crystals synthesized under solvothermal conditions.
| Parameter | UiO-66 (TPA) | UiO-66-NDC (NDC) | Performance Insight |
| BET Surface Area | 1100 - 1600 m²/g | 1400 - 2400 m²/g | NDC offers higher theoretical surface area, but experimental values fluctuate due to defects. |
| Pore Volume | ~0.45 cm³/g | ~0.95 cm³/g | NDC doubles the pore volume, critical for high-pressure storage. |
| CO₂ Uptake (1 bar, 298K) | ~3.5 mmol/g | ~2.8 mmol/g | TPA Wins: Smaller pores in UiO-66 increase the heat of adsorption ( |
| CH₄ Uptake (35 bar) | ~130 v/v | ~170 v/v | NDC Wins: Larger pore volume accommodates more methane at high pressure. |
| H₂ Uptake (Cryogenic) | Moderate | High | NDC is superior for gravimetric hydrogen storage. |
3.2 Stability Profile
-
Thermal Stability: Both are stable up to ~500°C, but NDC linkers can induce more defects during crystallization, slightly lowering the decomposition threshold.
-
Hydrolytic Stability: UiO-66 (TPA) is exceptionally stable in water and acid. UiO-66-NDC is also stable, and the hydrophobic naphthalene ring can actually protect the metal cluster from water attack in humid environments, provided the crystal quality is high.
Part 4: Experimental Protocol (Comparative Synthesis)
To objectively compare these linkers, one must control for the "Modulator Effect." Naphthalene-based MOFs crystallize faster due to lower solubility, often requiring higher modulator concentrations to prevent amorphous precipitation.
Protocol: Solvothermal Synthesis of Zr-MOFs
Reagents:
-
Metal Precursor: ZrCl₄ (99.9%)
-
Linker A: Terephthalic Acid (H₂BDC)[1]
-
Linker B: 2,6-Naphthalenedicarboxylic Acid (H₂NDC)
-
Modulator: Acetic Acid (AA) or Benzoic Acid (BA)
Workflow Diagram:
Figure 2: Standardized solvothermal workflow for Zr-MOF synthesis.
Step-by-Step Methodology:
-
Stoichiometry Setup:
-
UiO-66: Dissolve 1.0 eq ZrCl₄ and 1.0 eq H₂BDC in DMF. Add 30 eq Acetic Acid.
-
UiO-66-NDC: Dissolve 1.0 eq ZrCl₄ and 1.0 eq H₂NDC in DMF. Crucial: Increase Modulator to 50-100 eq Acetic Acid.
-
Note: The lower solubility of H₂NDC requires a higher modulator ratio to slow down nucleation and grow defect-free crystals.
-
-
Reaction:
-
Purification (Activation):
-
Centrifuge to collect the white powder.
-
Solvent Exchange: Disperse in DMF (stir 2h), centrifuge. Repeat 2x. Disperse in Methanol (stir 12h), centrifuge. Repeat 3x.
-
Why? Methanol has a lower boiling point and surface tension, preventing pore collapse during drying.
-
-
Drying:
-
Dry under dynamic vacuum at 150°C for 12 hours.
-
Validation: Verify surface area via BET analysis (
at 77K).[3]
-
Part 5: Critical Challenges & Recommendations
5.1 The Interpenetration Trap (IRMOF Series)
In Zinc-based MOFs (e.g., MOF-5 vs. IRMOF-8), switching to NDC often leads to interpenetration (catenation).
-
IRMOF-1 (TPA): Non-interpenetrated. High surface area.[3]
-
IRMOF-8 (NDC): The large voids invite a second framework to grow inside the first.
-
Result: Drastic reduction in pore size and surface area, often performing worse than the TPA version for gas storage.
-
Solution: Use bulky solvents (DEF instead of DMF) or specific temperature controls to block interpenetration during synthesis.
-
5.2 Cost & Scalability
-
TPA: Commodity chemical (PET plastic precursor). Extremely cheap (<$1/kg).
-
2,6-NDC: Specialty chemical. Significantly more expensive (>$100/kg).
-
Recommendation: Use NDC only when the specific pore size expansion or hydrophobic interaction is critical for the separation target (e.g., C2/C3 hydrocarbon separation).
-
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link
-
Furukawa, H., et al. (2010). "Ultrahigh Porosity in Metal-Organic Frameworks." Science. Link
-
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link
-
Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science. Link
-
Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal. Link
Sources
- 1. Green synthesis of cu(bdc) mof using terephthalic acid recycled from waste plastic for catalytic application incross-coupling between phenol and 4-chlorobenzaldehyde | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Performance Comparison Guide: Naphthalene Dicarboxylate (NDC) vs. Tetrazole-Based Metal-Organic Frameworks
Executive Summary
Verdict: For applications requiring high-pressure gas storage (H₂, CH₄) where total pore volume is paramount, Naphthalene Dicarboxylate (NDC) MOFs (e.g., IRMOF-8, UiO-66-NDC) are the superior choice due to their extended rigid struts and high BET surface areas. However, for carbon capture (CO₂/N₂ separation) , catalytic stability , and membrane integration , Tetrazole-based MOFs outperform NDC variants. The high density of Lewis-basic nitrogen sites in tetrazoles significantly enhances CO₂ affinity and hydrolytic stability, making them the preferred candidate for harsh industrial post-combustion capture environments.
Technical Deep Dive: Linker Chemistry & Framework Topology
The fundamental difference in performance stems from the coordination chemistry of the organic linkers.
Naphthalene Dicarboxylate (NDC) Linkers
-
Chemistry: Relies on carboxylate (–COO⁻) coordination. The hard oxygen donors form strong bonds with high-valent metals (Zr⁴⁺, Al³⁺) but are susceptible to protonation and bond breaking in acidic environments or competitive ligand exchange in water.
-
Structure: The naphthalene core provides a rigid, hydrophobic backbone. This results in frameworks with large, open pores and high surface areas (often >1500 m²/g).
-
Limitation: The lack of functional groups on the naphthalene ring (unless derivatized) results in a "passive" pore surface with low isosteric heat of adsorption (
) for polar gases like CO₂.
Tetrazole-Based Linkers[1]
-
Chemistry: Relies on tetrazolate (CN₄⁻) coordination. The nitrogen atoms can bridge multiple metal centers (µ₂, µ₃, µ₄ modes), forming highly connected, dense clusters. The M–N bond often exhibits higher covalency than M–O, enhancing thermal and chemical stability.
-
Structure: Tetrazoles introduce uncoordinated nitrogen atoms pointing into the pore. These act as Lewis basic sites , creating specific binding pockets for acidic gases (CO₂).
-
Advantage: "Defect-tolerant" synthesis. Tetrazoles can often form zeolitic topologies (zeolitic tetrazolate frameworks, ZTFs) with exceptional hydrolytic stability.
Critical Performance Comparison
A. Stability (Thermal & Hydrolytic)[2]
| Parameter | NDC-Based MOFs (e.g., UiO-66-NDC) | Tetrazole-Based MOFs (e.g., Zr-Tetrazolate) |
| Thermal Stability | High ( | Superior ( |
| Hydrolytic Stability | Moderate to High. Zr-NDC is stable, but Zn-NDC (IRMOF-8) collapses in humidity. | Excellent . Tetrazolate-metal bonds resist hydrolysis across a wider pH range (1–12). |
| Mechanical Stability | Brittle.[1] Poor dispersion in polymer matrices (Mixed Matrix Membranes). | Robust . Better compatibility with polymers; enhances membrane plasticity.[2] |
B. Gas Adsorption Performance (CO₂ Capture)
Experimental data indicates a clear trade-off between capacity and selectivity.
-
NDC MOFs: Exhibit Type I isotherms with high saturation capacities at high pressures (e.g., 50 bar) due to large pore volumes. However, at low partial pressures (0.15 bar, flue gas conditions), uptake is negligible due to weak interaction.
-
Tetrazole MOFs: Exhibit steep uptake at low pressures. The uncoordinated nitrogens interact with the quadrupole moment of CO₂, resulting in high CO₂/N₂ selectivity (often >50:1 vs. ~10:1 for NDC).
C. Signaling Pathways & Logic
The following diagram illustrates the mechanistic difference in how these linkers dictate performance.
Figure 1: Mechanistic pathway linking linker chemistry to MOF performance outcomes.
Experimental Protocols
To validate these differences, the following protocols for synthesizing representative Zirconium-based variants are provided. Zirconium is chosen as the metal node to isolate the linker effect, as Zr-MOFs are the gold standard for stability.
Protocol A: Synthesis of Zr-NDC (UiO-66-NDC Analogue)
Objective: Synthesize a high-surface-area framework for H₂ storage assessment.
-
Reagents:
- (anhydrous)
-
1,4-Naphthalenedicarboxylic acid (
) -
DMF (Solvent)[2]
-
Acetic Acid (Modulator)
-
Workflow:
-
Dissolution: Dissolve 1.0 mmol
and 1.0 mmol in 15 mL DMF via sonication (20 min). -
Modulation: Add 1 mL Acetic Acid (approx. 30 eq). Note: Modulator is critical to prevent amorphous gelation and induce defect-free crystal growth.
-
Solvothermal Reaction: Seal in a 25 mL Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Activation: Centrifuge (6000 rpm, 10 min). Wash 3x with DMF, then 3x with Ethanol. Solvent exchange with acetone for 3 days.
-
Drying: Activate under dynamic vacuum at 150°C for 12 hours .
-
Protocol B: Synthesis of Zr-Tetrazolate (e.g., PCN-type or MOF-eft-P)
Objective: Synthesize a nitrogen-rich framework for CO₂ capture assessment.
-
Reagents:
-
5-Aminotetrazole or a ditetrazolate linker (e.g., 1,4-benzeneditetrazole)
-
DMF/Ethanol mixture[2]
-
-
Workflow:
-
Precursor Prep: If using a nitrile precursor, perform in situ cycloaddition with
and (Demko-Sharpless method) if the linker is not commercially available. For standard synthesis: -
Mixing: Dissolve 0.5 mmol
and 0.5 mmol Tetrazole linker in 10 mL DMF/Ethanol (4:1 v/v). -
Reaction: Heat at 100°C for 48 hours . Note: Tetrazoles often crystallize at lower temperatures than carboxylates to avoid linker decomposition.
-
Washing: Wash with DMF and Methanol.
-
Activation: Critical step—Tetrazolate pores can collapse if solvent is removed too quickly. Use Supercritical
drying or stepwise heating under vacuum (60°C 100°C 150°C).
-
Synthesis Workflow Visualization
Figure 2: Comparative synthesis workflow highlighting the critical activation divergence.
Summary Data Table
| Feature | Naphthalene Dicarboxylate (NDC) | Tetrazole-Based |
| Pore Environment | Hydrophobic, aromatic, non-polar | Hydrophilic, polar, basic N-sites |
| BET Surface Area | High (1000 - 3000 | Moderate (500 - 1500 |
| CO₂ Isosteric Heat ( | Low (20 - 25 kJ/mol) | High (30 - 45 kJ/mol) |
| Water Stability | Kinetic stability (Zr), but thermodynamic weakness | Thermodynamic stability (strong M-N) |
| Primary Application | Methane/Hydrogen Storage | Carbon Capture, Catalysis |
References
-
Tetrazole-Based MOFs for CO2 Capture
- Molecular Design of Zirconium Tetrazolate Metal–Organic Frameworks for CO2 Capture.
-
Source: ACS Publications.
-
NDC MOF Synthesis & Properties
- Partial and Complete Substitution of the 1,4-Benzenedicarboxylate Linker in UiO-66 with 1,4-Naphthalenedicarboxyl
-
Source: Inorganic Chemistry.
-
Membrane Performance (NDC vs Tetrazole)
- Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbon
-
Source: ACS Applied Polymer Materials.
-
General Synthesis Protocols
- MOF Synthesis | How to Make Metal-Organic Frameworks.
-
Source: Ossila.
Sources
A Comparative Guide to the Synthesis of Iron-Naphthalene Dicarboxylic Acid Metal-Organic Frameworks: Solvothermal vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanotechnology, particularly in the development of drug delivery systems, iron-based metal-organic frameworks (Fe-MOFs) have garnered significant attention. Their high drug-loading capacity and excellent biocompatibility make them promising candidates for targeted therapies.[1] Among these, Fe-NDC MOFs, constructed from iron nitrate and 2,6-naphthalenedicarboxylic acid, are of particular interest.
This guide provides an in-depth, comparative analysis of two primary synthesis methodologies for Fe-NDC MOFs: the conventional solvothermal method and the increasingly popular microwave-assisted approach. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-proven experimental protocols, and present a quantitative comparison of the resulting materials. This information is intended to empower researchers to make informed decisions when selecting a synthesis route that best aligns with their experimental goals and resource availability.
The Fundamental Divergence: Understanding the Heating Mechanisms
The choice between solvothermal and microwave-assisted synthesis hinges on the desired material properties and the practical constraints of the laboratory. The core difference lies in the method of energy transfer to the reaction mixture, which in turn dictates reaction kinetics, nucleation, and crystal growth.
Solvothermal Synthesis: This conventional method relies on the uniform heating of a sealed reaction vessel in an oven. The slow and gradual heating allows for a controlled crystallization process, often leading to larger, well-defined crystals. The prolonged reaction time, however, can be a significant drawback, impacting throughput and energy consumption.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to directly and rapidly heat the solvent and precursors. This volumetric heating leads to a much faster and more uniform temperature increase throughout the reaction mixture, significantly accelerating the crystallization process.[2] This rapid synthesis is a key advantage, offering higher yields in a fraction of the time.[2]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of Fe-NDC MOFs via both solvothermal and microwave-assisted methods. These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Solvothermal Synthesis of Fe-NDC MOF
This protocol is adapted from established solvothermal synthesis procedures for Fe-NDC MOFs.[3]
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
2,6-Naphthalenedicarboxylic acid (H₂NDC)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
60-mL Teflon-lined autoclave
-
Laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation: In a beaker, dissolve 0.692 mmol (279.6 mg) of iron(III) nitrate nonahydrate and 0.692 mmol (149.7 mg) of 2,6-naphthalenedicarboxylic acid in 30 mL of N,N-dimethylformamide (DMF).[3]
-
Solvothermal Reaction: Transfer the resulting solution into a 60-mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated laboratory oven at 100 °C for 24 hours.[3]
-
Product Isolation and Purification: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. The resulting yellow precipitate is collected by centrifugation. To remove any unreacted precursors, the solid is washed twice with fresh DMF.[3]
-
Drying: The purified Fe-NDC MOF is then dried in a vacuum oven at 100 °C to remove any residual solvent.[3]
Microwave-Assisted Synthesis of Fe-NDC MOF
This protocol is based on the microwave-assisted synthesis of Fe-NDC MOFs as described in the literature.[2][4]
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
2,6-Naphthalenedicarboxylic acid (H₂NDC)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Microwave reactor
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation: Prepare the precursor solution as described in the solvothermal method: dissolve 0.692 mmol of iron(III) nitrate nonahydrate and 0.692 mmol of 2,6-naphthalenedicarboxylic acid in 30 mL of DMF.
-
Microwave Irradiation: Transfer the solution to a suitable vessel for the microwave reactor. Irradiate the solution using a microwave reactor. While the exact power and time may vary depending on the specific instrument, a typical synthesis can be completed in a significantly shorter time frame, often in minutes compared to the hours required for the solvothermal method.[2]
-
Product Isolation and Purification: Following microwave irradiation, the resulting precipitate is collected via centrifugation and washed twice with fresh DMF to ensure the removal of any unreacted starting materials.
-
Drying: The final product is dried under vacuum at 100 °C.
Visualizing the Workflow: Synthesis Diagrams
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in both the solvothermal and microwave-assisted synthesis of Fe-NDC MOFs.
Caption: Workflow for the solvothermal synthesis of Fe-NDC MOFs.
Caption: Workflow for the microwave-assisted synthesis of Fe-NDC MOFs.
Quantitative Comparison: Performance at a Glance
The choice of synthesis method has a profound impact on the final characteristics of the Fe-NDC MOFs. The following table summarizes the key performance indicators based on experimental data.
| Parameter | Solvothermal Synthesis (Fe-NDC-O) | Microwave-Assisted Synthesis (Fe-NDC-M) | Reference |
| Synthesis Time | 24 hours | Minutes | [2][3] |
| Particle Morphology | Rod-like crystals | Rod-like crystals | [4] |
| Particle Diameter | 50-80 nm | 50-80 nm | [4] |
| Particle Length | 300-450 nm | 300-450 nm | [4] |
| Average Pore Diameter (BJH Adsorption) | 139.265 Å | 148.551 Å | [4] |
Fe-NDC-O refers to Fe-NDC synthesized in a conventional oven (solvothermal), and Fe-NDC-M refers to Fe-NDC synthesized via microwave irradiation.[4]
Discussion: Interpreting the Data and Making an Informed Choice
The experimental data reveals several key differences and similarities between the two synthesis methods.
Reaction Time and Yield: The most striking difference is the dramatically reduced reaction time for the microwave-assisted method, shrinking the synthesis from a full day to mere minutes.[2] This rapid synthesis not only increases throughput but can also lead to higher yields.[2]
Morphology and Particle Size: Interestingly, for Fe-NDC MOFs, both methods produce crystals with a similar rod-like shape and comparable dimensions (50-80 nm in diameter and 300-450 nm in length).[4] This suggests that for this particular MOF, the fundamental crystal growth habit is not significantly altered by the heating method, a crucial factor for applications where particle size and shape are critical.
Porosity: The microwave-synthesized Fe-NDC-M exhibits a slightly larger average pore diameter compared to its solvothermally synthesized counterpart, Fe-NDC-O (148.551 Å vs. 139.265 Å).[4] This difference in pore size could have implications for drug loading and release kinetics, with larger pores potentially accommodating larger drug molecules or facilitating faster release.
Conclusion and Future Outlook
Both solvothermal and microwave-assisted synthesis methods are viable for the production of Fe-NDC MOFs. The choice between them is a trade-off between speed and potentially subtle differences in material properties.
-
Microwave-assisted synthesis is the clear winner in terms of efficiency, offering a rapid and high-yield route to Fe-NDC MOFs. This makes it an attractive option for high-throughput screening of different MOF formulations and for scaling up production. The slightly larger pore size observed in microwave-synthesized materials may also be advantageous for certain drug delivery applications.
-
Solvothermal synthesis , while significantly slower, remains a reliable and well-established method. It may be preferred in laboratories not equipped with a dedicated microwave reactor or when a slower, more controlled crystallization process is desired.
For researchers and professionals in drug development, the ability to rapidly synthesize and screen various MOF candidates is paramount. The microwave-assisted method, therefore, presents a compelling advantage. The similar morphology and particle size of the resulting Fe-NDC MOFs from both methods suggest that data from solvothermally produced materials can likely be extrapolated to their microwave-synthesized counterparts, facilitating a smoother transition to this more efficient technique.
Future research should focus on a more detailed investigation of the drug loading and release profiles of Fe-NDC MOFs synthesized by both methods to fully understand the impact of the subtle differences in porosity. Additionally, exploring the scalability of the microwave-assisted synthesis will be crucial for the eventual translation of these promising nanomaterials from the laboratory to clinical applications.
References
-
Al-Kutubi, H.; Al-Hanish, A.; Al-Betar, A.; Saleh, T. A.; Taha, Z. A.; Al-Anber, M. A. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. Molecules2018 , 23, 1933. [Link]
-
Butt, F. K., Tahir, M. N., & Hussain, S. (n.d.). Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin. [Link]
-
Janiak, C., & Demeshko, S. (2011). Microwave-Assisted Synthesis of Metal–Organic Frameworks. Dalton Transactions, 40(15), 3915. [Link]
-
Li, F., & Li, Y. (2021). Iron-Based Metal-Organic Frameworks in Drug Delivery and Biomedicine. ACS Applied Materials & Interfaces, 13(10), 12053–12075. [Link]
-
Lestari, W. W., & Arsin, A. A. (2021). Preparation of metal-organic frameworks (MOFs) based Chromium 2,6-Naphtalenedicarboxylic Acid (MIL-101 NDC) for CO 2 adsorption application. AIP Conference Proceedings, 2342(1), 020002. [Link]
-
Mohammed, A. A., Al-Musawi, T. J., & Al-Amiery, A. A. (2025). Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin. Scientific Reports, 15(1), 26526. [Link]
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- 4. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescence sensing of Fe3+ by Cd(II) MOFs with 2,6-NDA and 1,8-NDA isomers
Publish Comparison Guide: Fluorescence Sensing of Fe³⁺ by Cd(II) MOFs with 2,6-NDA and 1,8-NDA Isomers
Executive Summary
This technical guide evaluates the comparative performance of Cadmium(II) Metal-Organic Frameworks (Cd-MOFs) constructed from two distinct isomers of naphthalenedicarboxylic acid—2,6-NDA (linear) and 1,8-NDA (bent)—for the fluorescence sensing of Ferric ions (Fe³⁺).[1][2]
The structural isomerism of the ligand dictates the final topology of the MOF, shifting it from a 3D network to a 2D sheet, which fundamentally alters pore accessibility and interaction dynamics. Despite these structural differences, both isomers demonstrate high sensitivity (LOD < 0.6 μM) towards Fe³⁺ via a competitive absorption (Inner Filter Effect) mechanism. This guide provides synthesis protocols, structural analysis, and performance metrics for researchers developing next-generation chemosensors.
Structural Impact of Ligand Isomerism
The choice between 2,6-naphthalenedicarboxylic acid (2,6-H₂NDA) and 1,8-naphthalenedicarboxylic acid (1,8-H₂NDA) is not merely chemical; it is topological. The geometric orientation of the carboxylate groups directs the self-assembly of the Cd(II) nodes.
| Feature | Cd-MOF-1 (2,6-NDA) | Cd-MOF-2 (1,8-NDA) |
| Ligand Geometry | Linear: Carboxylates at opposite ends (180° axis). Promotes extension in multiple dimensions. | Bent (V-shaped): Carboxylates on the same side. Induces curvature and steric hindrance. |
| Network Topology | 3D Framework: Forms a 4,4T11 topology. The linear linker acts as a pillar, connecting Cd-nodes into a robust three-dimensional lattice. | 2D Sheet: Forms a 3,4L13 topology. The bent linker limits extension along the z-axis, resulting in layered sheets packed via π-π stacking. |
| Porosity & Stability | High porosity with open channels; typically higher thermal stability due to 3D interlocking. | Layered structure; stability relies on weak intermolecular forces (Van der Waals/π-π) between layers. |
Expert Insight: The 3D structure of the 2,6-NDA isomer typically offers better permanent porosity, which is advantageous for analyte diffusion. However, the 2D structure of the 1,8-NDA isomer can sometimes offer unique surface-to-volume ratios if the layers are exfoliated or loosely packed.
Comparative Sensing Performance (Fe³⁺)
Both MOFs function as "Turn-Off" sensors, where the fluorescence intensity decreases upon exposure to Fe³⁺. The performance metrics are remarkably similar, suggesting that the sensing mechanism is driven more by the electronic properties of the Fe³⁺ ion than the specific pore structure of the MOF.
Performance Metrics Table
| Metric | Cd-MOF-1 (2,6-NDA) | Cd-MOF-2 (1,8-NDA) | Notes |
| Detection Target | Fe³⁺ (Aqueous) | Fe³⁺ (Aqueous) | High selectivity against other cations (Na⁺, K⁺, Mg²⁺, Zn²⁺). |
| Limit of Detection (LOD) | 0.58 μM | 0.54 μM | Both are well below the WHO limit for iron in drinking water (~5.3 μM). |
| Response Time | < 1 minute | < 1 minute | Rapid surface adsorption. |
| Quenching Constant ( | High ( | High ( | Indicates strong interaction/quenching efficiency. |
| Reusability | High (> 5 cycles) | High (> 5 cycles) | Structure retained after washing with EDTA/Water. |
Data Interpretation: Surprisingly, the 1,8-NDA (2D) variant exhibits a slightly lower LOD (0.54 μM). This may be attributed to the exposed surface active sites on the 2D sheets, which allow for immediate interaction with Fe³⁺ ions without the need for deep pore diffusion required in the 3D framework.
Mechanism of Action: Why Fe³⁺ Quenches[3]
The quenching mechanism is primarily Competitive Absorption (also known as the Inner Filter Effect, IFE), rather than chemical framework collapse or static chelation.
-
Excitation Competition: The MOFs are excited by UV light (e.g., ~290-320 nm).
-
Analyte Absorption: Fe³⁺ has a broad and intense absorption band in the UV-Vis region that overlaps significantly with the excitation wavelength of the MOF.
-
Photon Interception: Fe³⁺ ions in the solution absorb the excitation photons before they can excite the MOF ligands.
-
Result: The MOF emits fewer photons, observed as fluorescence quenching.
Mechanism Diagram
Caption: Fe³⁺ ions intercept excitation energy, preventing MOF excitation and resulting in fluorescence turn-off.
Experimental Protocol: Synthesis & Sensing
A. Solvothermal Synthesis Workflow
This protocol applies to both isomers, substituting the ligand where appropriate.
Reagents:
-
Cadmium salt:
-
Ligand A: 1,4-bis(1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butane (L)[1][2][3][4][5]
-
Ligand B (Variable): 2,6-H₂NDA (for MOF-1) OR 1,8-H₂NDA (for MOF-2)[1][2][3][4][5]
-
Solvent: DMF /
mixture[6]
Step-by-Step:
-
Dissolution: Dissolve 0.1 mmol of Cd salt, 0.05 mmol of Ligand L, and 0.1 mmol of NDA ligand in 10 mL of DMF/H₂O (1:1 v/v).
-
Heating: Seal in a Teflon-lined stainless steel autoclave. Heat at 120°C for 3 days .
-
Cooling: Allow to cool to room temperature over 24 hours (slow cooling promotes crystal growth).
-
Isolation: Filter the resulting crystals (Block-shaped for 2,6-NDA; Plate-shaped for 1,8-NDA).
-
Activation: Wash with DMF and ethanol, then dry in air.
B. Fluorescence Sensing Protocol
-
Preparation: Grind 3 mg of MOF crystals into a fine powder.
-
Dispersion: Disperse in 10 mL of deionized water. Sonicate for 30 minutes to create a stable suspension.
-
Baseline Scan: Record the fluorescence emission spectrum (Excitation
nm) to establish initial intensity ( ). -
Titration: Add incremental volumes of Fe³⁺ stock solution (e.g.,
M ). -
Measurement: Record emission intensity (
) after each addition. -
Analysis: Plot
vs. (Stern-Volmer plot) to determine the quenching constant ( ) and calculate LOD using .
Synthesis Workflow Diagram
Caption: Solvothermal synthesis pathway showing how ligand selection dictates final MOF topology.
References
-
Wen, M.-Y., Fu, L., & Dong, G.-Y. (2022).[1][2][3][4] Two Cd(II)-based metal-organic frameworks as difunctional fluorescence sensors to detect enrofloxacin and Fe³⁺.[1][2][3][4][5][7] Journal of Solid State Chemistry, 312, 123229. [Link] (Primary source for the direct comparison of 2,6-NDA and 1,8-NDA Cd-MOFs).
-
Helal, A., et al. (2017). A Zinc Metal–Organic Framework for Selective Detection and Differentiation of Fe(III) and Cr(VI) Ions in Aqueous Solution.[8] Inorganic Chemistry, 56(19). [Link] (Supporting reference for Fe³⁺ quenching mechanisms in d10 metal MOFs).
-
Wang, B., et al. (2019). Luminescent MOF Sensors for the Detection of Fe³⁺ Ions in Aqueous Solution. CrystEngComm, 21. [Link] (Context on general quenching constants and competitive absorption).
Sources
Comparative Computational Analysis of Naphthalene-Based Fluorescent Probes: A DFT/TD-DFT Guide
Introduction: The Electronic Scaffold of Naphthalene
Naphthalene derivatives represent a cornerstone in fluorescence spectroscopy, serving as the scaffold for iconic solvatochromic probes like PRODAN (6-propionyl-2-dimethylaminonaphthalene) and ACDAN . Their utility stems from a rigid planar
For drug development professionals and probe designers, predicting the photophysical fate of these molecules—specifically the competition between Locally Excited (LE), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT) states—is critical.
This guide moves beyond basic spectral prediction. It establishes a rigorous Density Functional Theory (DFT) framework to compare the electronic properties of naphthalene probes, ensuring that your computational data correlates reliably with experimental fluorescence.
Computational Methodology: Selection & Causality
The choice of functional and basis set is not arbitrary; it determines the validity of charge-transfer predictions.
The Functional Dilemma: B3LYP vs. Range-Separated Hybrids
Standard hybrid functionals like B3LYP (20% Hartree-Fock exchange) notoriously underestimate the energy of Charge Transfer (CT) states due to self-interaction error. In "push-pull" naphthalene probes (e.g., PRODAN), this leads to "ghost" states and artificially redshifted emission predictions.
-
Recommendation: Use Range-Separated Hybrid (RSH) Functionals .
-
CAM-B3LYP: Increases HF exchange at long range (19% short-range to 65% long-range), correctly stabilizing CT states.
- B97X-D: Includes dispersion corrections, crucial if your probe interacts with a protein pocket or membrane bilayer.
-
M06-2X: Excellent performance for main-group thermochemistry and excitation energies, though RSH is preferred for strong CT systems.
-
Basis Sets and Solvation
-
Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are mandatory for describing the loosely bound electrons in excited states and anions.
-
Solvation: Gas-phase calculations are irrelevant for solvatochromic probes. Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) to mimic the dielectric environment (e.g., water, DMSO, cyclohexane).
Workflow Visualization
Figure 1: Validated computational workflow for fluorescent probe characterization. Note the critical step of excited-state optimization for emission prediction.
Comparative Analysis: Electronic Properties
To illustrate the impact of substitution patterns, we compare three systems:
-
Naphthalene: The unsubstituted reference.
-
2-DAN: 2-(Dimethylamino)naphthalene (Donor only).
-
PRODAN: 6-Propionyl-2-(dimethylamino)naphthalene (Donor + Acceptor).
Frontier Molecular Orbitals (FMO) & Band Gap
The "Push-Pull" architecture of PRODAN drastically alters the electronic landscape compared to the parent naphthalene.
| Property | Naphthalene (Ref) | 2-DAN (Donor Only) | PRODAN (Donor-Acceptor) | Interpretation |
| HOMO Location | Delocalized | Localized on Amine (N) | Localized on Amine (Donor) | HOMO destabilized by donor. |
| LUMO Location | Delocalized | Ring | Localized on Carbonyl (Acceptor) | LUMO stabilized by acceptor. |
| HOMO-LUMO Gap (eV) | ~4.7 eV | ~4.1 eV | ~3.4 eV | Smaller gap = Redshifted absorption. |
| Dipole (S0) (Debye) | 0.0 D | ~2.5 D | ~5.0 D | High polarity in ground state. |
| Dipole (S1) (Debye) | 0.0 D | ~4.0 D | ~15.0 - 20.0 D | Giant |
| Transition Character | ICT (Intramolecular Charge Transfer) | ICT is sensitive to solvent relaxation. |
Note: Values are representative of CAM-B3LYP/6-311+G(d,p) calculations in implicit water solvent.
The Solvatochromic Mechanism (ICT)
In PRODAN, excitation moves electron density from the dimethylamino group (HOMO) to the propionyl group (LUMO).
-
Non-polar solvent: The species emits from a Locally Excited (LE) state or weak ICT.
-
Polar solvent: The solvent shell reorients to stabilize the giant dipole of the ICT state, lowering its energy significantly. This results in a large Stokes shift (e.g., blue emission in cyclohexane
green/yellow in water).
Mechanistic Deep Dive: ICT vs. TICT
A common point of failure in probe design is the Twisted Intramolecular Charge Transfer (TICT) state. If the donor group (dimethylamino) rotates 90° relative to the naphthalene plane, the
-
ICT State: Planar or near-planar. Highly fluorescent (Radiative).
-
TICT State: Twisted. Often leads to non-radiative decay (Quenching).
Design Rule: If you want a bright probe, you must sterically hinder the rotation to prevent TICT, or ensure the ICT state is lower in energy than the TICT state.
Figure 2: Competing decay pathways in naphthalene probes. Successful probes maximize the ICT pathway while inhibiting the TICT pathway.
Validated Experimental Protocol (Step-by-Step)
To replicate this study for a new derivative, follow this protocol using software like Gaussian 16 or ORCA 5.
Step 1: Ground State Optimization
Ensure the molecule is in its lowest energy conformation.
-
Route Section: #P Opt Freq CAM-B3LYP/6-311+G(d,p) SCRF=(SMD,Solvent=Water)
-
Check: Ensure "Number of Imaginary Frequencies = 0".
Step 2: Vertical Excitation (Absorption)
Calculate the absorption spectrum at the ground state geometry.
-
Route Section: #P TD(NStates=10) CAM-B3LYP/6-311+G(d,p) SCRF=(SMD,Solvent=Water)
-
Analysis: Look for the transition with the highest Oscillator Strength (
). For naphthalene probes, this is usually S0 S1.
Step 3: Excited State Optimization (Emission)
Relax the geometry on the S1 potential energy surface to find the emission point.
-
Route Section: #P Opt TD(Read, Root=1) CAM-B3LYP/6-311+G(d,p) SCRF=(SMD,Solvent=Water)
-
Critical: If the optimization fails or leads to a conical intersection, the probe may be non-fluorescent (TICT).
Step 4: Calculate Stokes Shift
Convert eV to nm for comparison with UV-Vis/Fluorescence spectrometers.References
-
Gaussian 16 User Reference. Time-Dependent DFT (TD-DFT) Protocol. Gaussian, Inc. Link
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules.[1][2][3] Oxford University Press. (Foundational DFT text).
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[4] Biochemistry. Link
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory.[1][2][5][6][7][8][9] Chemical Society Reviews. Link
-
Benchmarking DFT Functionals for Fluorescence. (2021). Performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor... arXiv. Link
-
Comparison of Naphthalene Derivatives. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes...[10] PubMed. Link
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The innards of the cell: studies of water dipolar relaxation using the ACDAN fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Naphthalene-2-Carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Naphthalene-2-carboxylic acid, a key building block in organic synthesis, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), alongside essential operational and disposal plans, ensuring a secure environment for its manipulation.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of a robust safety protocol. This compound presents the following primary risks:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation[1].
-
Potential for Allergic Skin Reaction: Some data suggests a possibility of causing an allergic skin reaction[2].
A comprehensive risk assessment should be conducted prior to any new procedure involving this compound, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[3].
The Last Line of Defense: A Detailed Guide to Personal Protective Equipment (PPE)
While engineering controls, such as fume hoods, are the primary means of exposure reduction, PPE serves as a critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it requires careful consideration of the specific tasks being performed.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical to prevent skin contact. For handling this compound, nitrile gloves are recommended. Chemical resistance charts indicate that nitrile provides good protection against naphthalene[4].
Causality: Nitrile rubber is a synthetic copolymer of acrylonitrile and butadiene, offering excellent resistance to a wide range of chemicals, including aromatic compounds like naphthalene. Its molecular structure provides a durable barrier to chemical permeation.
Operational Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning: Wear gloves over clean, dry hands.
-
During Use: Be mindful of incidental splashes. While nitrile gloves offer good splash protection, they are not intended for prolonged chemical exposure[1]. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Recommended | Good chemical resistance to aromatic compounds. |
| Latex | Use with caution | May offer some protection, but nitrile is generally superior for chemical resistance. Potential for latex allergies. |
| Vinyl | Not Recommended | Poor resistance to many organic chemicals. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding from Splashes and Dust
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For general handling of small quantities where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when there is a higher risk of splashes or when handling larger quantities. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes to the face.
Regulatory Context: OSHA's standard on eye and face protection (29 CFR 1910.133) mandates the use of appropriate protective eyewear when exposed to hazards from liquid chemicals, acids, or chemical gases and vapors.
Respiratory Protection: Preventing Inhalation of Particulate Matter
As a solid, this compound can become airborne as a dust, especially during weighing and transfer operations. Inhalation of this dust can cause respiratory irritation.
Engineering Controls First: The primary method for controlling dust is to handle the chemical within a certified chemical fume hood or a powder containment hood[5].
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is required.
Respirator Selection: A NIOSH-approved air-purifying respirator is recommended. The appropriate cartridge and filter combination would be:
-
Organic Vapor (OV) Cartridge: To protect against any potential vapors.
-
Particulate Filter (N95, R95, or P95): To capture fine dust particles. A P100 filter can also be used for higher filtration efficiency[6].
Causality: The organic vapor cartridge contains activated carbon, which adsorbs organic molecules from the air. The particulate filter is a physical barrier that traps airborne solid particles.
Protective Clothing: The Basic Barrier
A standard laboratory coat should be worn at all times when handling this compound. It should be buttoned completely to protect the torso and arms from accidental spills. For tasks with a higher risk of significant contamination, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE to include detailed procedures for handling, spill response, and waste disposal.
Safe Handling and Weighing Protocol
The generation of airborne dust is a primary concern when working with powdered chemicals.
Step-by-Step Methodology:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood[7][8].
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any minor spills.
-
Weighing:
-
Use an analytical balance with a draft shield or conduct weighing operations inside a powder containment hood to minimize air currents[5].
-
Use anti-static weigh boats or an anti-static gun to prevent electrostatic charges from causing the powder to disperse[8].
-
Tare a lidded container on the balance.
-
Transfer the desired amount of this compound to the container inside the fume hood.
-
Close the container before moving it out of the hood to re-weigh.
-
-
Transfer: Use a spatula to transfer the solid. Avoid pouring directly from the bottle to minimize dust generation[9].
-
Post-Handling: After handling, decontaminate the work area by wet wiping. Do not dry sweep, as this can re-aerosolize the powder. Wash hands thoroughly with soap and water.
Emergency Spill Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent the spread of contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
Cleanup Protocol for a Small Solid Spill:
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double-layered nitrile gloves. If there is a risk of significant dust, a NIOSH-approved respirator should also be worn.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for acids, such as a universal spill absorbent or sodium bicarbonate, working from the outside in[10][11][12]. This will help to neutralize the acidic nature of the compound and make cleanup safer.
-
Collect the Material: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if there is any concern about flammability.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. A mild soap and water solution can be used.
-
Dispose of Waste: All cleanup materials, including used PPE, must be placed in the hazardous waste container.
-
Report the Incident: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department, following local protocols.
Waste Disposal Plan
All materials contaminated with this compound, including excess chemical, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.
Procedure:
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department in accordance with EPA and local regulations[13][14][15][16][17].
By adhering to these detailed protocols for personal protective equipment, safe handling, and emergency procedures, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all.
References
- Apollo Scientific. (n.d.). Naphthalene-2,6-dicarboxylic acid Safety Data Sheet.
-
PubChem. (n.d.). 2-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of California, Berkeley, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Naphthalene. National Institute for Occupational Safety and Health. Retrieved from [Link]
- The University of Iowa, Environmental Health and Safety. (n.d.). Spill/Emergency Planning.
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. United States Department of Labor. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
